Jak-IN-24
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H25N5O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-[(2S,5R)-2-methyl-5-[[5-(2-prop-2-ynoxyethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C20H25N5O2/c1-4-9-27-10-8-15-11-21-19-18(15)20(23-13-22-19)24-16-7-6-14(3)25(12-16)17(26)5-2/h1,5,11,13-14,16H,2,6-10,12H2,3H3,(H2,21,22,23,24)/t14-,16+/m0/s1 |
InChI Key |
OQQBLYFXQMNSIZ-GOEBONIOSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C(=CN3)CCOCC#C |
Canonical SMILES |
CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C(=CN3)CCOCC#C |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of JAK-IN-24: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of JAK-IN-24, a potent inhibitor of the Janus kinase (JAK) family. The document details its inhibitory activity, its impact on the JAK/STAT signaling pathway, and provides representative experimental protocols for the assays used to characterize this and similar inhibitors.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the Janus kinase (JAK) family of non-receptor tyrosine kinases. These enzymes are crucial transducers of cytokine signaling, playing a pivotal role in the immune response, hematopoiesis, and inflammation. The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site within the kinase domain of JAK enzymes. By occupying this site, this compound prevents the phosphorylation of the JAKs themselves and their downstream substrates, primarily the Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK/STAT pathway ultimately leads to the modulation of gene expression and a dampening of the inflammatory and immune responses mediated by numerous cytokines.
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been quantified through in vitro biochemical and cell-based assays. The following table summarizes the key quantitative data available for this compound.
| Assay Type | Target/Stimulus | Parameter | Value | ATP Concentration | Reference |
| Biochemical Kinase Assay | JAK | IC50 | 0.534 nM | 4 µM | [1][2] |
| Biochemical Kinase Assay | JAK | IC50 | 24 nM | 1 mM | [1][2] |
| Cell-Based Assay | PBMC IL-15 induced STAT5 phosphorylation | IC50 | 86.171 nM | Not Applicable | [1][2] |
| Stability Assay | Human Whole Blood | t1/2 | 267.223 min | Not Applicable | [1][2] |
Signaling Pathway Inhibition
This compound exerts its therapeutic effects by directly intervening in the JAK/STAT signaling cascade. The following diagram illustrates the canonical JAK/STAT pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed, representative methodologies for key experiments used in the characterization of JAK inhibitors like this compound.
In Vitro JAK Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific JAK enzyme.
Objective: To quantify the in vitro potency of this compound in inhibiting the enzymatic activity of a specific Janus kinase isoform.
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
This compound (or other test inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a solution of the JAK enzyme and the peptide substrate in kinase buffer. Add 5 µL of this solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific JAK enzyme, or as specified in the experimental design (e.g., 4 µM or 1 mM).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
IL-15 Induced STAT5 Phosphorylation Assay in PBMCs (Cell-Based Assay)
This protocol outlines a method to assess the inhibitory effect of a compound on cytokine-induced STAT phosphorylation in primary human cells.
Objective: To determine the potency of this compound in inhibiting IL-15-induced STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant human IL-15
-
This compound (or other test inhibitor) dissolved in DMSO
-
Phosflow Lyse/Fix Buffer (BD Biosciences)
-
Phosflow Perm Buffer III (BD Biosciences)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, and anti-phospho-STAT5 (pY694)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C.
-
Stimulate the cells with recombinant human IL-15 (e.g., 100 ng/mL) for 15 minutes at 37°C.
-
Immediately stop the stimulation by adding Phosflow Lyse/Fix Buffer and incubate for 10 minutes at 37°C.
-
Permeabilize the cells by adding ice-cold Phosflow Perm Buffer III and incubating on ice for 30 minutes.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, anti-CD8, and anti-phospho-STAT5) for 60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on specific lymphocyte populations (e.g., CD3+ T cells) and quantify the median fluorescence intensity (MFI) of phospho-STAT5.
-
Calculate the percent inhibition of STAT5 phosphorylation for each inhibitor concentration relative to the IL-15 stimulated control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
References
Unveiling the Selectivity Profile of a Novel Pan-JAK Inhibitor: A Technical Overview
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of the selectivity profile of a representative pan-Janus Kinase (JAK) inhibitor. The data presented herein is based on established experimental protocols and serves as a comprehensive example for the characterization of similar small molecule inhibitors targeting the JAK family of tyrosine kinases.
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling.[1][2][3] This family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2][3] These kinases are essential for the signal transduction of a wide array of cytokines and growth factors, which are pivotal in regulating cellular processes such as proliferation, differentiation, and immune responses.[4][5] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathogenesis of various autoimmune disorders and cancers, making JAKs attractive therapeutic targets.[3]
This guide details the inhibitory activity and selectivity of a representative pan-JAK inhibitor, using Tofacitinib as a well-documented example, against the four JAK isoforms. The following sections present quantitative data on its inhibitory potency, detailed methodologies for the key experiments, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Inhibitory Profile
The inhibitory activity of the representative JAK inhibitor was assessed against each of the four JAK family members using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.
| Kinase Target | Representative IC50 (nM) | Assay Type |
| JAK1 | 1 | Biochemical (Cell-free) |
| JAK2 | 20 | Biochemical (Cell-free) |
| JAK3 | 1 | Biochemical (Cell-free) |
| TYK2 | 56 | Biochemical (Cell-free) |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
The determination of the JAK selectivity profile involves a series of biochemical and cellular assays. The following are detailed methodologies for the key experiments typically cited in the characterization of JAK inhibitors.
In Vitro Kinase Assay (Biochemical Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of the test compound against each purified JAK enzyme.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Substrate peptide (e.g., a poly-GT peptide)
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or unlabeled for non-radiometric methods
-
Test compound (e.g., Jak-IN-24) at various concentrations
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Stop solution (e.g., EDTA)
-
Filter plates or other separation method
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a series of dilutions of the test compound in the kinase reaction buffer.
-
In a multi-well plate, combine the purified JAK enzyme and the substrate peptide.
-
Add the diluted test compound to the wells. A control with no inhibitor (vehicle only) is also included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Separate the phosphorylated substrate from the unreacted ATP. For radiometric assays, this is often done by spotting the reaction mixture onto phosphocellulose filter paper and washing away the unincorporated [γ-³²P]ATP.
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this is done using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Phospho-STAT Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant measure of inhibitor potency.
Objective: To determine the cellular potency of the test compound by measuring its effect on the phosphorylation of STAT proteins downstream of JAK activation.
Materials:
-
A human cell line that expresses the relevant cytokine receptors and JAKs (e.g., TF-1 cells or peripheral blood mononuclear cells).
-
Cytokine corresponding to the JAK pathway of interest (e.g., IL-2 for JAK1/JAK3, GM-CSF for JAK2, IFN-α for JAK1/TYK2).
-
Test compound at various concentrations.
-
Cell culture medium.
-
Lysis buffer.
-
Antibodies specific for total STAT and phosphorylated STAT (pSTAT).
-
Detection method such as Western blotting, ELISA, or flow cytometry.
Procedure:
-
Culture the cells to an appropriate density.
-
Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway.
-
After a short incubation period (e.g., 15-30 minutes), lyse the cells to extract the proteins.
-
Quantify the levels of pSTAT and total STAT using the chosen detection method.
-
Normalize the pSTAT signal to the total STAT signal.
-
Plot the percentage of inhibition of STAT phosphorylation against the logarithm of the inhibitor concentration.
-
Calculate the cellular IC50 value.
Visualizing Key Pathways and Processes
To better illustrate the mechanism of action and the experimental workflow, the following diagrams have been generated using the Graphviz DOT language.
Caption: The JAK-STAT signaling pathway and the mechanism of action of a JAK inhibitor.
Caption: A generalized workflow for an in vitro JAK kinase inhibition assay.
References
- 1. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
In-Depth Technical Guide to Jak-IN-24: A Potent Janus Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Jak-IN-24, a potent inhibitor of the Janus kinase (JAK) family. This document details its chemical structure, mechanism of action, and key experimental data, offering valuable insights for researchers in drug discovery and development.
Chemical Structure and Properties
This compound is a small molecule inhibitor characterized by a pyrrolo[2,3-d]pyrimidine core scaffold. A key structural feature is the presence of a terminal alkyne group, which makes it a valuable tool for chemical biology applications, particularly for "click chemistry" reactions. This allows for the facile attachment of probes for affinity-based protein profiling and target identification studies.
Chemical Identifiers:
-
Molecular Formula: C₂₀H₂₅N₅O₂
-
Molecular Weight: 367.44 g/mol
-
IUPAC Name: 1-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-1-yl)-2-(prop-2-yn-1-yloxy)ethan-1-one
-
SMILES String: C#CCOc1cn(C2CN(C(=O)CO)C2)c2c1c(c1c[nH]c3nccnc13)-cn2
Mechanism of Action
This compound exerts its biological effects through the inhibition of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling pathways that are central to immune response and hematopoiesis.
Upon cytokine binding to their receptors, JAKs become activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, cell proliferation, and differentiation. This compound, by inhibiting JAK activity, effectively blocks this signaling cascade, leading to a reduction in the inflammatory response.
Quantitative Biological Data
The inhibitory activity and pharmacokinetic properties of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Assay | Parameter | Value | Conditions | Reference |
| JAK Inhibition | IC₅₀ | 0.534 nM | In the presence of 4 µM ATP | [1] |
| JAK Inhibition | IC₅₀ | 24 nM | In the presence of 1 mM ATP | [1] |
| STAT5 Phosphorylation | IC₅₀ | 86.171 nM | PBMC IL-15 induced | [1] |
| Human Whole Blood Stability | t₁/₂ | 267.223 min | [1] |
Table 1: In Vitro Activity and Stability of this compound
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway and a general workflow for assessing the inhibitory activity of compounds like this compound.
Experimental Protocols
JAK Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against a specific JAK family member.
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (e.g., a poly(Glu, Tyr) 4:1)
-
This compound (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the JAK enzyme and peptide substrate in kinase buffer to each well.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific JAK enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
PBMC STAT5 Phosphorylation Assay
This protocol describes a cell-based assay to measure the inhibition of IL-15-induced STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS
-
Recombinant human IL-15
-
This compound (in DMSO)
-
Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™)
-
Phospho-specific anti-STAT5 (pY694) antibody conjugated to a fluorophore (e.g., Alexa Fluor 647)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Aliquot 100 µL of the cell suspension into the wells of a 96-well U-bottom plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells and incubate at 37°C for 1-2 hours.
-
Stimulate the cells by adding IL-15 to a final concentration of 50 ng/mL and incubate at 37°C for 15-30 minutes.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the fixation/permeabilization buffer.
-
Stain the cells with the phospho-specific anti-STAT5 antibody for 30-60 minutes at room temperature in the dark.
-
Wash the cells with wash buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal in the appropriate cell population.
-
Calculate the percent inhibition of STAT5 phosphorylation for each compound concentration and determine the IC₅₀ value.
Conclusion
This compound is a potent and valuable research tool for studying the JAK-STAT signaling pathway. Its well-defined chemical structure, characterized inhibitory activity, and suitability for click chemistry applications make it an excellent probe for investigating the roles of JAK kinases in health and disease. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biological effects of this and other JAK inhibitors.
References
An In-depth Technical Guide on the Discovery and Development of the JAK1/2 Inhibitor INCB018424 (Ruxolitinib)
Introduction
This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of the Janus kinase (JAK) inhibitor INCB018424, widely known as ruxolitinib. While the query specified "Jak-IN-24," publicly available scientific literature does not reference a compound by this name. It is highly probable that the intended subject is INCB018424, a well-documented and clinically significant JAK inhibitor developed by Incyte Corporation. This guide will proceed under that assumption, detailing the preclinical and developmental aspects of this pivotal molecule.
The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from a multitude of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[3][4] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and autoimmune disorders.[2][5] Notably, a specific mutation, JAK2 V617F, leads to constitutive kinase activation and is a key driver in the pathology of most MPNs.[6] This has made JAKs, particularly JAK2, a prime target for therapeutic intervention.[5][6]
Discovery and Development
Ruxolitinib (formerly INCB018424) was identified as a potent and selective inhibitor of both JAK1 and JAK2.[7] The rationale for targeting both kinases stems from the understanding that while JAK2 mutations are central to MPNs, the pro-inflammatory cytokines contributing to the disease symptoms often signal through JAK1.[7] Therefore, dual inhibition was hypothesized to provide greater clinical benefits.[7] Ruxolitinib was the first JAK inhibitor to be approved by the U.S. Food and Drug Administration (FDA) in 2011 for the treatment of myelofibrosis.[4][8]
The development process involved extensive preclinical characterization to assess its potency, selectivity, and therapeutic potential. These studies demonstrated that INCB018424 effectively inhibits JAK-mediated signaling, reduces cellular proliferation, and induces apoptosis in cells driven by the JAK2 V617F mutation.[7]
Mechanism of Action
The JAK-STAT signaling cascade is initiated when a cytokine or growth factor binds to its specific receptor on the cell surface.[9] This binding event brings the receptor-associated JAKs into close proximity, leading to their activation via trans-phosphorylation.[9] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9][10] STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.[9][10]
Ruxolitinib exerts its therapeutic effect by competitively binding to the ATP-binding site within the kinase domain of JAK1 and JAK2, preventing their phosphorylation and activation.[3] This blockade effectively halts the downstream phosphorylation of STAT proteins, thereby inhibiting the entire signaling cascade that leads to aberrant cell growth and inflammation.[10]
Caption: The JAK-STAT signaling pathway and the inhibitory action of INCB018424 (Ruxolitinib).
Quantitative Data: Inhibitory Activity
The potency of INCB018424 was evaluated against a panel of kinases to determine its activity and selectivity. The data is summarized in the table below.
| Kinase Target | IC50 (nM) |
| JAK1 | 3.3 |
| JAK2 | 2.8 |
| JAK2 V617F | 3.2 |
| JAK3 | 428 |
| TYK2 | 19 |
| Note: Data synthesized from preclinical characterization studies. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency. |
Experimental Protocols
Detailed methodologies are crucial for understanding the discovery and evaluation of a therapeutic agent. Below are summaries of key experimental protocols used in the preclinical characterization of INCB018424.
Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of INCB018424 against specific JAK enzymes.
-
Methodology:
-
Recombinant JAK enzymes (JAK1, JAK2, JAK3, TYK2) are incubated in a reaction buffer.
-
A specific peptide substrate and ATP are added to the reaction mixture.
-
INCB018424 is added at various concentrations to different wells.
-
The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method or radioactive ATP ([γ-³²P]ATP) followed by scintillation counting.
-
The percentage of inhibition at each concentration is calculated relative to a control (e.g., DMSO vehicle).
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Cellular Proliferation and Apoptosis Assays
-
Objective: To assess the effect of INCB018424 on the growth and survival of cells dependent on JAK signaling, such as Ba/F3 cells engineered to express the JAK2 V617F mutation.[7]
-
Methodology (Proliferation):
-
Ba/F3-EpoR-JAK2V617F cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of INCB018424 or a vehicle control.
-
After an incubation period (e.g., 48-72 hours), cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
The results are used to calculate the concentration that inhibits cell growth by 50% (GI50).
-
-
Methodology (Apoptosis):
-
Cells are treated with INCB018424 for a specified time (e.g., 24 hours).[7]
-
Apoptosis is assessed using flow cytometry after staining with Annexin V and propidium iodide (PI).[7] Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of cells that have lost membrane integrity (late apoptosis/necrosis).
-
Alternatively, mitochondrial membrane depolarization, an early hallmark of apoptosis, can be measured by flow cytometry using a probe like JC-1.[7]
-
STAT Phosphorylation Assay (Flow Cytometry)
-
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or specific cell populations.
-
Methodology:
-
Whole blood samples or isolated peripheral blood mononuclear cells (PBMCs) are incubated with various concentrations of INCB018424.
-
A specific cytokine (e.g., IL-6 to stimulate STAT3, or GM-CSF to stimulate STAT5) is added to induce JAK-STAT signaling.
-
The stimulation is stopped by fixing the cells with a fixative agent (e.g., paraformaldehyde).
-
Red blood cells are lysed, and the remaining white blood cells are permeabilized to allow antibodies to enter the cells.
-
Cells are stained with fluorescently-labeled antibodies against cell surface markers (to identify specific cell types like T-cells or monocytes) and an antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).
-
The level of phosphorylated STAT in each cell population is quantified using a flow cytometer.
-
The dose-dependent inhibition of STAT phosphorylation by INCB018424 is then determined.
-
Caption: Workflow for a whole-blood phospho-STAT flow cytometry assay.
Conclusion
INCB018424 (ruxolitinib) represents a landmark achievement in targeted therapy, validating the JAK-STAT pathway as a druggable target for myeloproliferative neoplasms and other immune-mediated diseases.[1][11] Its discovery and development were guided by a strong biological rationale and supported by rigorous preclinical evaluation, including detailed biochemical and cellular assays. The methodologies outlined in this guide were instrumental in characterizing its potency, selectivity, and mechanism of action, ultimately paving the way for its successful clinical application. The continued study of ruxolitinib and the development of next-generation JAK inhibitors underscore the profound impact of this pioneering molecule on modern medicine.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. “Do We Know Jack” About JAK? A Closer Look at JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ashpublications.org [ashpublications.org]
- 8. mdpi.com [mdpi.com]
- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Collection - Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 12. m.youtube.com [m.youtube.com]
Jak-IN-24 patent WO2016178110 information
An In-Depth Technical Guide to the Janus Kinase Inhibitor Jak-IN-24 (WO2016178110)
This technical guide provides a comprehensive overview of this compound, a Janus kinase (JAK) inhibitor, with a focus on the information disclosed in patent WO2016178110. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Data
This compound is a potent inhibitor of Janus kinases, a family of enzymes crucial in cytokine signaling pathways. The compound is identified as "Example 129" within the patent literature.
Quantitative Biological Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Conditions |
| JAK Inhibition IC50 | 0.534 nM | In the presence of 4 µM ATP |
| 24 nM | In the presence of 1 mM ATP | |
| STAT5 Phosphorylation Inhibition IC50 | 86.171 nM | PBMC IL-15 induced |
| Human Whole Blood Stability (t1/2) | 267.223 min |
Signaling Pathway
The JAK-STAT signaling pathway is the primary target of this compound. This pathway transmits signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth.
Experimental Protocols
Detailed methodologies for the key experiments cited for this compound are provided below.
JAK Inhibition Assay
The inhibitory activity of this compound on Janus kinases was determined using a biochemical assay. The protocol is as follows:
-
Assay Components : Recombinant JAK enzyme, a suitable peptide substrate, and ATP.
-
Test Compound Preparation : this compound was serially diluted to various concentrations.
-
Reaction Initiation : The kinase reaction was initiated by adding ATP to a mixture of the JAK enzyme, peptide substrate, and the test compound. The reaction was performed at two different ATP concentrations (4 µM and 1 mM) to determine the mode of inhibition.
-
Incubation : The reaction mixture was incubated at a controlled temperature to allow for substrate phosphorylation.
-
Detection : The level of substrate phosphorylation was quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence-based technology.
-
Data Analysis : The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
STAT5 Phosphorylation Inhibition Assay in PBMCs
This cellular assay was used to determine the effect of this compound on the downstream signaling of the JAK pathway.
-
Cell Preparation : Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors.
-
Compound Treatment : PBMCs were pre-incubated with varying concentrations of this compound.
-
Stimulation : The cells were stimulated with Interleukin-15 (IL-15) to induce the phosphorylation of STAT5.
-
Cell Lysis and Staining : After stimulation, the cells were fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).
-
Flow Cytometry : The level of pSTAT5 was quantified using flow cytometry.
-
Data Analysis : The IC50 value was determined by analyzing the dose-response curve of pSTAT5 inhibition.
Human Whole Blood Stability Assay
This assay was performed to evaluate the metabolic stability of this compound in a physiologically relevant matrix.
-
Sample Preparation : Fresh human whole blood was collected.
-
Compound Incubation : this compound was added to the whole blood at a defined concentration and incubated at 37°C.
-
Time-Point Sampling : Aliquots were taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Sample Processing : The reaction was quenched at each time point by protein precipitation with an organic solvent. The samples were then centrifuged to separate the plasma.
-
LC-MS/MS Analysis : The concentration of this compound remaining in the plasma at each time point was quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis : The half-life (t1/2) of the compound was calculated from the disappearance rate of the parent compound over time.
Understanding the In Vitro Function of Jak-IN-24: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro functions and characterization of Jak-IN-24, a novel ATP-competitive inhibitor of the Janus kinase (JAK) family. This document details its mechanism of action, kinase selectivity, and its effects on cellular signaling pathways, providing a comprehensive resource for researchers in immunology, oncology, and inflammatory diseases.
Introduction to the JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade utilized by numerous cytokines, interferons, and growth factors to regulate a wide array of cellular processes, including immune responses, hematopoiesis, cell proliferation, and inflammation.[1][2][3] The pathway is initiated when a ligand binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs.[4] The JAK family in mammals comprises four members: JAK1, JAK2, JAK3, and TYK2.[1][2]
Upon activation, JAKs phosphorylate each other and then create docking sites on the intracellular domain of the receptor by phosphorylating tyrosine residues.[1][4] This recruits Signal Transducer and Activator of Transcription (STAT) proteins, which are then themselves phosphorylated by the JAKs.[4][5] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to modulate the expression of target genes.[4][5] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancers.[2][3][6]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that exerts its function by competing with ATP for binding to the kinase domain of JAK enzymes.[7] By occupying the ATP-binding pocket, this compound prevents the phosphorylation and subsequent activation of the JAKs, thereby blocking the downstream phosphorylation of STAT proteins and their translocation to the nucleus.[5] This inhibition effectively attenuates the signaling of multiple pro-inflammatory cytokines that are dependent on the JAK-STAT pathway.[5]
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Jak-IN-24 for STAT5 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating essential cellular processes like proliferation, differentiation, and immune function.[1][2][3] The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4][5] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of the receptor, which then serves as a docking site for STAT proteins.[5] These recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to modulate gene expression.[5]
Dysregulation of the JAK/STAT pathway is a key driver in various autoimmune diseases, inflammatory conditions, and cancers.[2][4] Specifically, the JAK/STAT5 signaling axis, often activated by cytokines such as Interleukin-15 (IL-15), is crucial for lymphocyte function.[6] Jak-IN-24 is a potent inhibitor of the JAK family of enzymes. By blocking JAK activity, this compound effectively prevents the downstream phosphorylation of STAT5, making it a valuable tool for studying the biological consequences of STAT5 inhibition and for the development of novel therapeutics.[6]
Mechanism of Action: Inhibition of STAT5 Phosphorylation
This compound functions as an ATP-competitive inhibitor of JAK kinases.[6] This inhibition prevents the autophosphorylation and activation of JAKs, thereby blocking the subsequent phosphorylation of STAT5 at tyrosine 694 (pSTAT5). This blockade of STAT5 activation is the key mechanism for its downstream effects. The following diagram illustrates the IL-15-induced JAK/STAT5 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified through biochemical and cell-based assays. The data is summarized in the table below.
| Assay Description | Parameter | Value |
| JAK Inhibition (Biochemical Assay, 4 µM ATP) | IC₅₀ | 0.534 nM[6] |
| JAK Inhibition (Biochemical Assay, 1 mM ATP) | IC₅₀ | 24 nM[6] |
| IL-15 Induced STAT5 Phosphorylation (Human PBMCs) | IC₅₀ | 86.171 nM[6] |
| Stability in Human Whole Blood | t₁/₂ | 267.223 min[6] |
Experimental Protocols
Protocol 1: Inhibition of IL-15 Induced STAT5 Phosphorylation in Human PBMCs by Flow Cytometry
This protocol details a method to measure the inhibitory effect of this compound on IL-15-induced STAT5 phosphorylation in human Peripheral Blood Mononuclear Cells (PBMCs) using flow cytometry.
-
Human PBMCs, isolated from fresh whole blood
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound (CAS: 2042629-43-4)
-
Dimethyl sulfoxide (DMSO)
-
Recombinant Human IL-15
-
Phosflow Lyse/Fix Buffer
-
Phosflow Perm Buffer III
-
Anti-pSTAT5 (pY694) antibody, conjugated to a fluorophore (e.g., Alexa Fluor 647)
-
Antibodies for cell surface markers (e.g., CD3, CD4) for lymphocyte gating
-
Stain Buffer (e.g., PBS with 2% FBS)
-
96-well V-bottom plates
-
Flow cytometer
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend in RPMI 1640 supplemented with 10% FBS.
-
Count the cells and adjust the density to 1 x 10⁶ cells/mL.
-
(Optional) For some cell types, cytokine starvation for 2-4 hours in serum-free media can reduce basal pSTAT5 levels.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Add 50 µL of cell suspension (5 x 10⁴ cells) to each well of a 96-well V-bottom plate.
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Stimulation:
-
Prepare a working solution of IL-15 in culture medium at a concentration predetermined to induce a submaximal STAT5 phosphorylation response (e.g., 2X the final desired concentration). An EC₈₀ concentration is often used for inhibition assays.
-
Add 100 µL of the IL-15 solution to each well (except for the unstimulated negative control wells, to which 100 µL of medium is added).
-
Incubate for 15 minutes at 37°C. This short incubation is critical as STAT5 phosphorylation is a rapid event.
-
-
Fixation and Permeabilization:
-
Immediately stop the stimulation by adding 1 mL of cold Phosflow Lyse/Fix Buffer to each well.
-
Incubate for 10-15 minutes at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
-
Permeabilize the cells by resuspending the pellet in 1 mL of ice-cold Phosflow Perm Buffer III.
-
Incubate on ice for 30 minutes.
-
-
Antibody Staining:
-
Wash the cells twice with 1 mL of Stain Buffer, centrifuging at 500 x g for 5 minutes between washes.
-
Prepare a cocktail of fluorophore-conjugated antibodies (e.g., anti-pSTAT5, anti-CD3, anti-CD4) in Stain Buffer.
-
Resuspend the cell pellet in 100 µL of the antibody cocktail.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells once with Stain Buffer and resuspend in 200-300 µL for flow cytometry analysis.
-
Acquire data on a flow cytometer. Gate on the lymphocyte population of interest (e.g., CD3+ T cells).
-
Determine the Median Fluorescence Intensity (MFI) of the pSTAT5 signal for each sample.
-
Normalize the MFI values to the positive (IL-15 stimulated, vehicle control) and negative (unstimulated) controls.
-
Plot the percentage of inhibition against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
Conclusion
This compound is a potent, cell-permeable inhibitor of JAK kinases that effectively blocks cytokine-induced STAT5 phosphorylation. The provided protocols and data serve as a comprehensive guide for researchers utilizing this compound to investigate the role of the JAK/STAT5 pathway in various biological and pathological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Jak-IN-24 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Jak-IN-24, a potent Janus kinase (JAK) inhibitor equipped with a terminal alkyne. This functional group makes this compound an invaluable tool for a variety of click chemistry applications, including target engagement studies, competitive profiling, and activity-based protein profiling (ABPP).
Introduction to this compound and Click Chemistry
This compound is a selective inhibitor of the JAK family of non-receptor tyrosine kinases, which are crucial mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. The terminal alkyne on this compound allows for its covalent ligation to azide-containing reporter tags (e.g., biotin, fluorophores) via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This enables the specific detection, enrichment, and identification of this compound's cellular targets.
Quantitative Data for this compound
| Parameter | Value | Conditions | Reference |
| IC50 (JAK inhibition) | 0.534 nM | 4 µM ATP | [1] |
| IC50 (JAK inhibition) | 24 nM | 1 mM ATP | [1] |
| IC50 (STAT5 Phosphorylation Inhibition) | 86.171 nM | PBMC IL-15 induced | [1] |
| Stability in Human Whole Blood (t1/2) | 267.223 min | [1] |
Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.
Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.
Experimental Applications and Protocols
This compound's alkyne handle makes it a versatile chemical probe for various proteomic workflows. The following protocols provide a general framework that can be optimized for specific experimental goals.
Application 1: Target Engagement and Competitive Profiling in Cell Lysates
This application allows for the identification of cellular targets of this compound and can be adapted for competitive profiling to assess the selectivity of other unlabeled JAK inhibitors.
Caption: Workflow for identifying protein targets of this compound in cell lysates.
Protocol: Target Identification via Pull-Down from Cell Lysates
This protocol outlines the steps for identifying the protein targets of this compound from a complex biological sample.
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound (alkyne probe)
-
Azide-PEG3-Biotin
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with varying concentrations of SDS)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Probe Incubation:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
Add this compound to the lysate at a final concentration of 1-10 µM. For competitive binding experiments, pre-incubate the lysate with a competing, unlabeled inhibitor for 30 minutes before adding this compound.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Click Reaction (CuAAC):
-
Prepare a fresh "click cocktail" by sequentially adding the following components to the lysate (final concentrations are suggested starting points):
-
Azide-PEG3-Biotin (100 µM)
-
THPTA (1 mM)
-
Copper(II) Sulfate (1 mM)
-
Sodium Ascorbate (5 mM) - Add this last to initiate the reaction.
-
-
Vortex briefly and incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Enrichment of Biotinylated Proteins:
-
Pre-wash streptavidin-agarose beads with lysis buffer.
-
Add the bead slurry to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A common wash series is:
-
2x with 1% SDS in PBS
-
2x with 0.1% SDS in PBS
-
2x with PBS
-
-
-
Analysis:
-
For Western Blotting: Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer for 10 minutes. Analyze the eluate by SDS-PAGE followed by Western blotting with antibodies against candidate JAK kinases.
-
For Mass Spectrometry: Perform on-bead digestion of the captured proteins with trypsin. Analyze the resulting peptides by LC-MS/MS to identify the bound proteins.
-
Application 2: In-Gel Fluorescence Visualization of Target Engagement
This method provides a more direct visualization of target engagement in a complex proteome without the need for enrichment.
Protocol: In-Gel Fluorescence Detection
Materials:
-
Same as Application 1, but replace Azide-PEG3-Biotin with a fluorescent azide (e.g., Azide-Fluor 488).
-
SDS-PAGE equipment and fluorescence gel scanner.
Procedure:
-
Cell Lysis and Probe Incubation: Follow steps 1 and 2 from the pull-down protocol.
-
Click Reaction with Fluorescent Azide:
-
Perform the click reaction as described in step 3 of the pull-down protocol, using a fluorescent azide instead of azide-biotin.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the proteins from the reaction mixture using a methanol/chloroform procedure to remove excess fluorescent probe and reaction components, which can interfere with imaging.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Resuspend the protein pellet in 1x SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
This method allows for the rapid assessment of on-target and off-target binding of this compound. A decrease in the fluorescence intensity of a specific band in the presence of a competing inhibitor confirms target engagement.
Concluding Remarks
This compound, in conjunction with click chemistry, offers a powerful and versatile platform for the detailed investigation of JAK kinase biology and the broader kinome. The protocols provided herein serve as a foundation for researchers to design and execute a range of experiments, from target identification and validation to inhibitor selectivity profiling. As with any experimental system, optimization of probe concentrations, incubation times, and washing conditions will be crucial for achieving high-quality, reproducible data.
References
Application Notes and Protocols for Protein Labeling with Jak-IN-24 via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them significant targets in the development of therapeutics for autoimmune diseases, inflammation, and cancer. Jak-IN-24 is a potent JAK inhibitor that has been functionalized with a terminal alkyne group. This modification allows for the versatile introduction of reporter tags, such as fluorophores or biotin, through the highly efficient and bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reaction. This enables the specific labeling and subsequent identification, visualization, and quantification of JAK proteins and their interacting partners within complex biological systems. These application notes provide detailed protocols for the use of this compound in chemoproteomic workflows.
Mechanism of Action and Labeling Strategy
This compound acts as an activity-based probe, binding to the ATP-binding site of JAK kinases. The presence of the alkyne handle on this compound allows for its covalent ligation to an azide-modified reporter tag via CuAAC. This reaction is highly specific and proceeds with high efficiency under mild, biocompatible conditions, making it suitable for labeling proteins in cell lysates and even in living cells. The resulting labeled proteins can then be analyzed by various proteomic techniques to study target engagement, identify off-targets, and quantify protein abundance.
Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of cytokines to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently translocate to the nucleus to regulate gene expression. This compound inhibits this pathway by blocking the kinase activity of JAKs.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
A typical chemoproteomic experiment using this compound involves treating cells or lysates with the probe, followed by CuAAC to attach a reporter tag (e.g., biotin-azide for enrichment). The labeled proteins are then enriched, digested, and analyzed by mass spectrometry to identify and quantify the targets of this compound.
Caption: General experimental workflow for chemoproteomics using this compound.
Data Presentation
Quantitative proteomic analysis following enrichment with this compound and biotin-azide allows for the identification of inhibitor targets and the assessment of their binding affinities. The data is typically presented as a ratio of protein abundance in the this compound treated sample versus a control, often with corresponding p-values to indicate statistical significance.
Table 1: Quantitative Proteomic Data for this compound Targets
| Protein | Gene | Log2 Fold Change (this compound/Control) | p-value |
| Janus kinase 1 | JAK1 | 4.2 | <0.001 |
| Janus kinase 2 | JAK2 | 3.8 | <0.001 |
| Tyrosine-protein kinase TYK2 | TYK2 | 2.5 | <0.01 |
| Janus kinase 3 | JAK3 | 2.1 | <0.05 |
| Mitogen-activated protein kinase 1 | MAPK1 | 1.5 | n.s. |
| Serine/threonine-protein kinase 1 | STK1 | 1.2 | n.s. |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Labeling of Proteins in Cell Lysate with this compound
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound (alkyne probe)
-
Azide-reporter tag (e.g., Biotin-Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Streptavidin beads
-
Wash buffers (e.g., PBS, 0.1% SDS in PBS)
-
Urea solution (8 M)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Mass spectrometry-grade water, acetonitrile, and formic acid
Procedure:
-
Cell Lysis: Harvest and wash cells, then lyse in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Probe Incubation: Dilute the cell lysate to a final protein concentration of 1-2 mg/mL. Add this compound to a final concentration of 1-10 µM. Incubate for 1 hour at 4°C with gentle rotation.
-
CuAAC Reaction:
-
Prepare a "click" reaction master mix. For a 1 mL reaction, add in the following order:
-
10 µL of 100 mM CuSO₄
-
20 µL of 50 mM THPTA
-
10 µL of 10 mM Biotin-Azide
-
-
Add the master mix to the lysate.
-
Initiate the reaction by adding 20 µL of freshly prepared 100 mM sodium ascorbate.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation (Optional but Recommended): Precipitate proteins using a methanol/chloroform extraction to remove excess reagents.
-
Enrichment of Labeled Proteins:
-
Resuspend the protein pellet in a buffer containing 1% SDS.
-
Add pre-washed streptavidin beads and incubate for 2 hours at room temperature to capture biotinylated proteins.
-
Wash the beads sequentially with PBS, 1% SDS in PBS, and PBS to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in 8 M urea.
-
Reduce disulfide bonds with DTT (5 mM) for 30 minutes at 37°C.
-
Alkylate cysteine residues with IAA (15 mM) for 30 minutes in the dark.
-
Dilute the urea to <2 M with PBS.
-
Add trypsin and incubate overnight at 37°C.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the peptides and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Protocol 2: Labeling of Proteins in Live Cells with this compound
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
This compound
-
Azide-reporter tag (e.g., a cell-permeable fluorescent azide)
-
Copper(II) sulfate (CuSO₄)
-
THPTA
-
Sodium ascorbate
-
PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Imaging buffer
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound (typically 1-10 µM in culture medium) for 1-4 hours.
-
Cell Washing: Gently wash the cells three times with PBS to remove excess probe.
-
CuAAC Reaction (Live Cell Click-iT):
-
Prepare a fresh click reaction cocktail in PBS. For 1 mL, add:
-
2 µL of 100 mM CuSO₄
-
4 µL of 50 mM THPTA
-
1 µL of 10 mM fluorescent azide
-
10 µL of 100 mM sodium ascorbate
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells three times with PBS.
-
Fixation and Permeabilization (for intracellular imaging):
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
-
Imaging: Mount the cells in an appropriate imaging buffer and visualize the labeled proteins using fluorescence microscopy.
Conclusion
This compound, in conjunction with CuAAC chemistry, provides a powerful tool for the study of JAK kinases. The protocols outlined above offer a starting point for researchers to investigate JAK biology, validate drug-target engagement, and explore the off-target effects of JAK inhibitors. Optimization of probe concentration, incubation times, and click chemistry conditions may be necessary for specific cell types and experimental goals.
Application Notes and Protocols for Jak-IN-24 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Jak-IN-24, a Janus kinase (JAK) inhibitor, in immunology research. This document includes its mechanism of action, available quantitative data, and detailed protocols for key immunological assays.
Introduction to this compound
This compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical cascade in mediating the cellular responses to a wide array of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases, making JAK inhibitors like this compound valuable tools for immunology research and potential therapeutic development.
Mechanism of Action
This compound exerts its effects by inhibiting the activity of JAK enzymes, thereby blocking the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This interruption of the JAK-STAT signaling cascade prevents the translocation of STAT dimers to the nucleus and the subsequent transcription of target genes, including those encoding pro-inflammatory cytokines.[1]
Quantitative Data
The available quantitative data for this compound is currently limited. The following table summarizes the known IC50 values. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
| Target | IC50 Value | ATP Concentration | Cell Type/Assay | Citation |
| JAK (general) | 0.534 nM | 4 µM | Biochemical Assay | [1] |
| JAK (general) | 24 nM | 1 mM | Biochemical Assay | [1] |
| IL-15 induced STAT5 phosphorylation | 86.171 nM | Not Applicable | Human PBMCs | [1] |
Experimental Protocols
The following are detailed protocols for common immunology assays that can be used to characterize the effects of this compound. These are general protocols and may require optimization for specific experimental setups.
Western Blot for Phospho-STAT Analysis
This protocol allows for the detection of the phosphorylation status of STAT proteins upon cytokine stimulation and treatment with this compound.
Materials:
-
Immune cells (e.g., PBMCs, T cells, macrophages)
-
Cell culture medium
-
Cytokine of interest (e.g., IL-2, IL-6, IFN-γ)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of the STAT protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate immune cells at an appropriate density.
-
Pre-treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with the cytokine of interest for a predetermined time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against the total form of the STAT protein to confirm equal loading.
-
Flow Cytometry for Phospho-STAT Analysis
This protocol provides a method to quantify the phosphorylation of STAT proteins at a single-cell level.
Materials:
-
Immune cells (e.g., PBMCs)
-
Cell culture medium
-
Cytokine of interest
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol or commercial permeabilization buffer)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19)
-
Fluorochrome-conjugated antibody against the phosphorylated STAT protein of interest (e.g., Alexa Fluor 647 anti-pSTAT3)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension of immune cells.
-
Pre-treat cells with this compound or vehicle control for 1-2 hours.
-
Stimulate with the appropriate cytokine for 15-30 minutes at 37°C.
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed fixation buffer and incubate for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells with FACS buffer.
-
Permeabilize the cells by resuspending the pellet in ice-cold permeabilization buffer and incubating on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with FACS buffer to remove the permeabilization buffer.
-
Resuspend the cells in FACS buffer containing the fluorochrome-conjugated antibodies for both surface markers and intracellular phospho-STAT.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the cell populations of interest based on their surface marker expression.
-
Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal within each population to quantify the level of phosphorylation.
-
Cell Viability Assay
This protocol is used to assess the cytotoxic or cytostatic effects of this compound on immune cells.
Materials:
-
Immune cells
-
Cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, WST-1, or a luminescent ATP-based assay like CellTiter-Glo®)
-
Solubilization solution (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed immune cells at a predetermined density in a 96-well plate.
-
-
Treatment:
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death if desired.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
Addition of Viability Reagent:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
-
Incubation with Reagent:
-
Incubate the plate for the time specified in the reagent protocol to allow for color or signal development.
-
-
Measurement:
-
If using an MTT assay, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the data and determine the IC50 value for cytotoxicity if applicable.
-
Conclusion
This compound is a potent inhibitor of the JAK-STAT signaling pathway and a valuable tool for immunology research. The protocols provided here offer a starting point for investigating its effects on immune cell signaling, function, and viability. Due to the limited publicly available data on the specific JAK isoform selectivity and comprehensive cytokine inhibition profile of this compound, researchers are strongly encouraged to perform thorough in-house validation and characterization for their specific applications.
References
Application Notes and Protocols: Jak-IN-24 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility and stability of the Janus kinase (JAK) inhibitor, Jak-IN-24, in dimethyl sulfoxide (DMSO). The following sections offer guidance on solution preparation, storage, and methods for experimental determination of its key physicochemical properties.
This compound: Overview and Mechanism of Action
This compound is a small molecule inhibitor targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is crucial for transmitting signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, differentiation, and survival.[1][2][3][4] Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancers.[2][3][4]
JAK inhibitors, like this compound, function by binding to the kinase domain of JAK proteins, preventing their activation and the subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockage of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes.[5]
JAK-STAT Signaling Pathway
References
Troubleshooting & Optimization
Troubleshooting Jak-IN-24 experiments
Welcome to the technical support center for Jak-IN-24. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Janus kinases (JAKs).[1][2] It functions by binding to the kinase domain of JAK enzymes, preventing their activation and subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] This blockade of the JAK-STAT signaling pathway ultimately modulates the transcription of genes involved in immune responses and inflammation.[3] this compound is also a click chemistry reagent, containing an alkyne group that allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2]
Q2: What are the IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound for JAK is 0.534 nM in the presence of 4 μM ATP and 24 nM in the presence of 1 mM ATP.[1][2] It also inhibits the phosphorylation of STAT5 induced by IL-15 in peripheral blood mononuclear cells (PBMCs) with an IC50 of 86.171 nM.[1][2]
Q3: What are the common applications of this compound in research?
This compound is primarily used in research to study the role of the JAK-STAT pathway in various biological processes, including immune regulation, inflammation, and hematopoiesis.[4] It can be used in cell-based assays to investigate the effects of JAK inhibition on cytokine signaling and in animal models to explore its therapeutic potential for inflammatory and autoimmune diseases.[5] Its alkyne group also makes it suitable for use in chemical biology applications, such as target identification and validation studies.[1][2]
Q4: What are the potential off-target effects and safety concerns associated with JAK inhibitors like this compound?
Like other JAK inhibitors, this compound may have off-target effects.[6] Common safety concerns for this class of drugs include an increased risk of infections, thromboembolism, and malignancy.[7][8] It is crucial to monitor for these potential adverse events in preclinical and clinical studies. Some JAK inhibitors have been associated with a lack of isoform selectivity, leading to dose-limiting toxicities.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Poor Solubility of this compound
-
Question: I am having trouble dissolving this compound for my experiments. What is the recommended solvent and procedure?
-
Answer: this compound is soluble in DMSO at a concentration of 100 mg/mL (272.15 mM).[2] It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic and moisture can affect solubility.[2][10] If you observe precipitation, gentle heating to 37°C and sonication can aid in dissolution.[1][2] For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[1]
Issue 2: Inconsistent or Weak Inhibition of STAT Phosphorylation
-
Question: My Western blot or flow cytometry results show inconsistent or weak inhibition of STAT phosphorylation after treating cells with this compound. What could be the cause?
-
Answer: Several factors could contribute to this issue:
-
Compound Stability: Ensure that your stock solution of this compound has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[2] It is recommended to use stock solutions stored at -80°C within 6 months and at -20°C within 1 month.[2]
-
ATP Concentration: The inhibitory potency of this compound is dependent on the ATP concentration in your assay, as it is an ATP-competitive inhibitor.[1][2] Higher ATP concentrations will require higher concentrations of this compound to achieve the same level of inhibition.
-
Cell Health and Density: Ensure your cells are healthy and not overgrown, as this can affect signaling pathways and drug response.
-
Incubation Time: Optimize the incubation time with this compound. A pre-incubation period with the inhibitor before cytokine stimulation may be necessary to allow for sufficient target engagement.
-
Issue 3: High Background Signal in Kinase Assays
-
Question: I am observing a high background signal in my in vitro kinase assay with this compound. How can I reduce this?
-
Answer: High background in kinase assays can be due to several factors:
-
Enzyme Purity: Use a highly purified and active JAK enzyme.
-
Assay Conditions: Optimize the concentrations of the enzyme, substrate, and ATP.[11] Ensure the buffer conditions (pH, salt concentration) are optimal for the specific JAK isoform you are using.
-
Non-specific Binding: Include appropriate controls, such as a kinase-dead mutant or a structurally unrelated inhibitor, to assess non-specific effects. Using a buffer containing a detergent like Tween-20 can help reduce non-specific binding.[11]
-
Issue 4: Unexpected Cell Toxicity
-
Question: I am observing significant cell death in my cell-based assays at concentrations where I expect to see specific inhibition. What should I do?
-
Answer:
-
Determine the Cytotoxic Concentration: Perform a dose-response experiment to determine the concentration range at which this compound is cytotoxic to your specific cell line. The CellTiter-Blue® Cell Viability Assay can be used for this purpose.[12]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a toxic level (typically <0.5%).
-
Off-Target Effects: At higher concentrations, off-target effects are more likely to occur and may contribute to cytotoxicity.[6] Consider using a lower concentration of this compound and a longer incubation time if possible.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Assay Condition | IC50 | Reference |
| JAK | 4 μM ATP | 0.534 nM | [1][2] |
| JAK | 1 mM ATP | 24 nM | [1][2] |
| STAT5 Phosphorylation (IL-15 induced in PBMCs) | Cellular Assay | 86.171 nM | [1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 367.44 g/mol | [2] |
| Formula | C20H25N5O2 | [2] |
| Solubility in DMSO | 100 mg/mL (272.15 mM) | [2] |
| Stability in Human Whole Blood (t1/2) | 267.223 min | [1][2] |
Experimental Protocols
1. Western Blotting for Phospho-STAT Inhibition
This protocol is adapted from general western blotting procedures.[13]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or recover overnight.
-
Serum-starve the cells for 4-6 hours if the pathway is sensitive to serum components.
-
Pre-treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-15) for 15-30 minutes to induce STAT phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Scrape adherent cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT (specific to the activated STAT) and total STAT overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to detect the signal.
-
Capture the image using a chemiluminescence imaging system.
-
2. In Vitro Kinase Assay
This protocol is a generalized procedure for an in vitro kinase assay.[11][14][15]
-
Reagents:
-
Procedure:
-
Prepare a 4X reaction cocktail containing the JAK enzyme in kinase buffer.
-
In a 96-well plate, add varying concentrations of this compound.
-
Add the 4X reaction cocktail to the wells containing the inhibitor and incubate for 5-10 minutes at room temperature.
-
Prepare a 2X ATP/substrate cocktail.
-
Initiate the kinase reaction by adding the 2X ATP/substrate cocktail to the wells.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Stop the reaction by adding the stop buffer.
-
-
Detection:
-
The amount of phosphorylated substrate can be quantified using various methods, such as:
-
ELISA-based detection: Use a phospho-specific antibody to detect the phosphorylated substrate.[11]
-
Luminescence-based detection (e.g., ADP-Glo™): Measures the amount of ADP produced, which correlates with kinase activity.[15]
-
Fluorescence Resonance Energy Transfer (FRET): Assays like LanthaScreen™ can be used to measure inhibitor binding.[16]
-
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. youtube.com [youtube.com]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Potential Adverse Events Reported With the Janus Kinase Inhibitors Approved for the Treatment of Rheumatoid Arthritis Using Spontaneous Reports and Online Patient Reviews [frontiersin.org]
- 8. arthritis.org [arthritis.org]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
- 14. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. promega.com [promega.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Preventing off-target effects of Jak-IN-24
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying off-target effects of the JAK inhibitor, Jak-IN-24.
Introduction to this compound
This compound is a potent Janus kinase (JAK) inhibitor.[1] Its chemical structure is based on a pyrrolo[2,3-d]pyrimidine scaffold, a common feature in many developed JAK inhibitors.[2][3][4][5][6][7][8] While the specific JAK isoform selectivity of this compound is not publicly detailed, its structural class suggests potential activity against JAK1, JAK2, and/or JAK3. Understanding and mitigating off-target effects is crucial for the accurate interpretation of experimental results and for the development of selective therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of JAK kinases.[1] By binding to the ATP-binding pocket of JAK enzymes, it prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[9][10] This blockade of the JAK/STAT signaling pathway inhibits the transcription of downstream target genes involved in immune responses and cell proliferation.[10]
Q2: What are the potential off-target effects of this compound?
A2: As the complete kinase selectivity profile of this compound is not available, potential off-target effects must be inferred from its structural class (pyrrolo[2,3-d]pyrimidine). Inhibitors with this scaffold can exhibit varying degrees of selectivity against different JAK isoforms (JAK1, JAK2, JAK3, TYK2) and other kinases.[2][3][4][5] Off-target inhibition can lead to unintended biological consequences. For instance, inhibition of JAK2 may lead to hematological side effects, while broader kinase inhibition could affect other signaling pathways.[9]
Q3: How can I determine the on-target and off-target effects of this compound in my experiments?
A3: A multi-pronged approach is recommended:
-
Biochemical Kinase Profiling: Screen this compound against a broad panel of kinases to empirically determine its selectivity.
-
Cellular Assays: Use specific cell lines and cytokine stimulations to assess the inhibition of different JAK/STAT pathways. For example, IL-6 or IFNγ for JAK1/2, IL-2 for JAK1/3, and EPO for JAK2 homodimers.
-
Phospho-STAT Western Blotting or Flow Cytometry: Directly measure the phosphorylation status of different STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) following cytokine stimulation in the presence of this compound.
-
Control Compounds: Include well-characterized, selective JAK inhibitors in your experiments for comparison.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype or Cellular Response | Off-target kinase inhibition. | 1. Perform a kinase selectivity screen to identify potential off-target kinases.[11] 2. Use a structurally distinct JAK inhibitor with a different selectivity profile to see if the phenotype is recapitulated. 3. Perform a rescue experiment by overexpressing a downstream effector of the intended target pathway. |
| Inconsistent Inhibition of STAT Phosphorylation | 1. Incorrect inhibitor concentration. 2. Cellular context-dependent inhibitor activity. 3. High intracellular ATP concentration. | 1. Perform a dose-response curve to determine the optimal IC50 in your specific cell line. 2. Be aware that inhibitor potency can vary between biochemical and cellular assays due to factors like cell permeability and ATP concentration.[9] 3. Consider that the high intracellular ATP concentration can reduce the apparent potency of ATP-competitive inhibitors.[1] |
| Cell Viability Issues | Off-target toxicity or on-target effects in essential pathways. | 1. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the toxic concentration range of this compound. 2. Use the lowest effective concentration of the inhibitor. 3. Ensure the observed phenotype is not simply a result of cell death. |
| Difficulty Interpreting Downstream Gene Expression Changes | Broad effects of inhibiting multiple cytokine pathways. | 1. Focus on the direct downstream targets of the specific STATs you hypothesize to be inhibited. 2. Use RNA-seq in combination with pathway analysis tools to identify enriched pathways. 3. Validate key gene expression changes with qPCR. |
Experimental Protocols
Biochemical Kinase Selectivity Assay
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers screening against a large panel of recombinant kinases.
-
Provide the service with this compound at a specified concentration (e.g., 1 µM) for initial screening.
-
The service will perform in vitro kinase activity assays, typically using a radiometric (33P-ATP) or fluorescence-based method to measure the phosphorylation of a substrate peptide by each kinase in the presence and absence of this compound.
-
Results are usually reported as the percentage of remaining kinase activity compared to a vehicle control.
-
For kinases showing significant inhibition (e.g., >50% at 1 µM), follow up with IC50 determination by testing a range of this compound concentrations.
Data Presentation:
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| JAK1 | Data from Experiment | Data from Experiment |
| JAK2 | Data from Experiment | Data from Experiment |
| JAK3 | Data from Experiment | Data from Experiment |
| TYK2 | Data from Experiment | Data from Experiment |
| Off-Target Kinase 1 | Data from Experiment | Data from Experiment |
| Off-Target Kinase 2 | Data from Experiment | Data from Experiment |
Cellular Phospho-STAT Flow Cytometry Assay
Objective: To assess the functional selectivity of this compound by measuring the inhibition of cytokine-induced STAT phosphorylation in whole blood or specific cell lines.
Methodology:
-
Cell Preparation: Use human peripheral blood mononuclear cells (PBMCs) or a cytokine-responsive cell line (e.g., TF-1, HEL).
-
Inhibitor Treatment: Pre-incubate cells with a dose range of this compound or a vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate different JAK/STAT pathways for 15-30 minutes.
-
JAK1/JAK2: IFN-γ (to activate STAT1) or IL-6 (to activate STAT3)
-
JAK1/JAK3: IL-2 or IL-15 (to activate STAT5)
-
JAK2/JAK2: Erythropoietin (EPO) or Thrombopoietin (TPO) (to activate STAT5)
-
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with a methanol- or detergent-based buffer to allow antibody access to intracellular proteins.
-
Staining: Stain the cells with fluorescently-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5) and cell surface markers to identify cell populations of interest.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the desired cell population.
-
Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation at each concentration of this compound relative to the cytokine-stimulated, vehicle-treated control. Determine the IC50 value.
Data Presentation:
| Cytokine Stimulus | Pathway Activated | STAT Measured | This compound Cellular IC50 (nM) |
| IFN-γ | JAK1/JAK2 | pSTAT1 | Data from Experiment |
| IL-6 | JAK1/JAK2/TYK2 | pSTAT3 | Data from Experiment |
| IL-2 | JAK1/JAK3 | pSTAT5 | Data from Experiment |
| EPO | JAK2/JAK2 | pSTAT5 | Data from Experiment |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 10. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Jak-IN-24 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Jak-IN-24, a potent JAK inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine signaling.[1] Cytokine binding to their receptors activates associated JAKs, which then phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2] Phosphorylated STATs translocate to the nucleus and regulate gene expression involved in inflammation, immunity, and cell proliferation.[1][2] this compound exerts its effects by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation cascade and subsequent downstream signaling.[3]
Diagram of the JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling cascade and the point of inhibition by this compound.
Q2: What are the known IC₅₀ values for this compound?
The half-maximal inhibitory concentration (IC₅₀) of this compound is dependent on the concentration of ATP in the assay. This is a critical consideration when comparing data across different experimental setups.
| Target/Assay Condition | IC₅₀ (nM) | ATP Concentration |
| JAK kinase activity | 0.534 | 4 µM |
| JAK kinase activity | 24 | 1 mM |
| IL-15 induced STAT5 phosphorylation in PBMCs | 86.171 | Not Specified |
Note: The difference in IC₅₀ values at varying ATP concentrations highlights the competitive nature of the inhibitor. Cellular assays, with physiological ATP concentrations (typically 1-10 mM), may require higher concentrations of this compound for effective inhibition compared to biochemical assays with lower ATP levels.
Q3: How should I prepare and store this compound?
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible results.
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation: For a 10 mM stock solution, dissolve 3.6744 mg of this compound (MW: 367.44 g/mol ) in 1 mL of DMSO.
-
Storage of Stock Solution:
-
Store aliquots at -20°C for short-term storage.
-
For long-term storage, it is recommended to store aliquots at -80°C.
-
Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation: Prepare fresh working solutions from the stock solution for each experiment. Dilute the DMSO stock in your cell culture medium of choice. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is best practice to keep the final DMSO concentration below 0.1% and to include a vehicle control (medium with the same percentage of DMSO) in your experiments.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: No or low inhibitory effect observed.
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration: | Verify the calculations for your stock and working solutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Remember that higher concentrations may be needed in cellular assays compared to biochemical assays due to high intracellular ATP levels. |
| Inhibitor Instability: | Ensure the inhibitor has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. The stability of this compound in aqueous solutions like cell culture media over long incubation times has not been extensively reported; for long-term experiments (e.g., >24 hours), consider replenishing the inhibitor. |
| Cellular Resistance/Redundancy: | The targeted pathway may have redundant signaling mechanisms in your cell line. Confirm that the JAK-STAT pathway is active and critical for the phenotype you are measuring in your specific cell model. |
| Poor Cell Permeability: | While most small molecule inhibitors have good cell permeability, this can vary. If you suspect this is an issue, you may need to consult literature for similar compounds or consider alternative delivery methods, though this is less common for this class of inhibitors. |
Issue 2: High cellular toxicity or unexpected off-target effects.
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration: | High concentrations of any small molecule can lead to off-target effects and cytotoxicity. Perform a dose-response curve to identify the lowest effective concentration that gives the desired biological effect with minimal toxicity. Use a cell viability assay (e.g., MTT, trypan blue exclusion) to assess toxicity at different concentrations. |
| High DMSO Concentration: | Ensure the final DMSO concentration in your culture medium is not exceeding 0.1%.[4] Always include a vehicle control with the same DMSO concentration as your highest inhibitor dose. |
| Off-Target Kinase Inhibition: | A specific kinase selectivity profile for this compound is not publicly available. It is possible that at higher concentrations, this compound may inhibit other kinases, leading to unexpected phenotypes.[5] If you observe an unexpected effect, consider if it could be mediated by other signaling pathways. Using another JAK inhibitor with a known and different selectivity profile can help to dissect on- and off-target effects. |
Logical Flow for Troubleshooting Off-Target Effects
Caption: A decision-making workflow for investigating potential off-target effects.
Experimental Protocols & Best Practices
Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation
This protocol is a general guideline for assessing the inhibitory activity of this compound on cytokine-induced STAT phosphorylation in a cell-based assay.
Materials:
-
Cells responsive to a specific cytokine that signals through the JAK-STAT pathway (e.g., PBMCs, specific cell lines).
-
This compound stock solution (10 mM in DMSO).
-
Appropriate cell culture medium.
-
Cytokine of interest (e.g., IL-2, IL-6, IFN-γ).
-
Phosphatase inhibitors.
-
Lysis buffer.
-
Antibodies for Western blotting (anti-phospho-STAT, anti-total-STAT, and secondary antibodies).
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere or recover overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-24 hours prior to the experiment, depending on the cell type.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should bracket the expected IC₅₀. Also, prepare a vehicle control (DMSO only). Remove the old medium and add the medium containing this compound or vehicle. Incubate for 1-2 hours.
-
Cytokine Stimulation: Add the cytokine of interest to the wells to stimulate the JAK-STAT pathway. The concentration and stimulation time should be optimized in preliminary experiments. A common stimulation time is 15-30 minutes.
-
Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them with a lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated STAT and total STAT. The ratio of p-STAT to total STAT will indicate the level of pathway inhibition.
Experimental Controls:
| Control Type | Purpose | Example |
| Negative Control | To establish the baseline level of STAT phosphorylation without stimulation. | Cells treated with vehicle (DMSO) and no cytokine. |
| Positive Control | To confirm that the cytokine stimulation is working and the JAK-STAT pathway is active. | Cells treated with vehicle (DMSO) and stimulated with the cytokine. |
| Vehicle Control | To account for any effects of the solvent (DMSO) on the cells. | Cells treated with the same concentration of DMSO as the highest dose of this compound. |
| Alternative Inhibitor | To confirm that the observed effect is due to JAK inhibition and not a unique off-target effect of this compound. | A well-characterized JAK inhibitor with a known selectivity profile (e.g., Ruxolitinib, Tofacitinib). |
Experimental Workflow for STAT Phosphorylation Assay
References
Technical Support Center: Interpreting Results from a Jak-IN-24 Inhibition Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting results from a Jak-IN-24 inhibition assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes.[1] The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases crucial for cytokine signaling.[2][3] Cytokines, upon binding to their receptors, activate associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[4] These phosphorylated STATs then translocate to the nucleus to regulate gene transcription involved in inflammation, immunity, and cell growth.[4][5] this compound likely functions by competing with ATP for the binding site on the JAK kinase domain, thereby preventing the phosphorylation and activation of STAT proteins.[4][5]
Q2: I am not seeing any inhibition of STAT phosphorylation in my western blot. What are the possible causes?
There are several potential reasons for a lack of STAT phosphorylation inhibition:
-
Inactive Compound: Ensure the this compound compound is active and has been stored correctly. Degradation of the inhibitor can lead to a loss of activity.
-
Incorrect Concentration: The concentration of this compound used may be too low to effectively inhibit the target JAK enzyme. Refer to published IC50 values to ensure you are using an appropriate concentration range.
-
Cell Permeability Issues: this compound may not be effectively entering the cells. Consider increasing the incubation time or using a different cell line.
-
Suboptimal Assay Conditions: Verify the concentration of the stimulating cytokine, the incubation times, and the cell density. These factors can all influence the level of STAT phosphorylation.
-
Technical Issues with Western Blot: Problems with antibody quality, transfer efficiency, or detection reagents can all lead to a lack of signal. Include appropriate positive and negative controls to troubleshoot the western blot itself.[6][7]
Q3: My IC50 value for this compound is significantly different from published values. Why might this be?
Discrepancies in IC50 values can arise from several factors:
-
Different Assay Formats: IC50 values are highly dependent on the specific experimental conditions. Variations in the type of assay (e.g., biochemical kinase assay vs. cell-based assay), substrate concentration, and ATP concentration can all lead to different results.[8]
-
Cell Line Differences: The expression levels of JAKs, STATs, and cytokine receptors can vary between cell lines, leading to differences in inhibitor potency.
-
Experimental Variability: Minor day-to-day variations in experimental execution, such as pipetting accuracy and incubation times, can contribute to shifts in IC50 values.
-
Data Analysis Methods: The method used to fit the dose-response curve and calculate the IC50 can also influence the final value.
Q4: I am observing off-target effects in my experiment. What should I do?
This compound may inhibit other kinases, especially at higher concentrations, leading to off-target effects.[2] To address this:
-
Perform a Kinase Panel Screen: Test this compound against a broad panel of kinases to identify potential off-targets.
-
Use a More Selective Inhibitor: If significant off-target effects are observed, consider using a more selective JAK inhibitor as a control.
-
Titrate the Inhibitor Concentration: Use the lowest effective concentration of this compound to minimize off-target effects.
-
Use Knockout/Knockdown Cell Lines: Utilize cell lines where the intended JAK target has been genetically removed or reduced to confirm that the observed phenotype is on-target.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during this compound inhibition assays.
Problem 1: No or Weak Inhibition of STAT Phosphorylation
| Possible Cause | Suggested Solution |
| This compound Inactivity | - Verify the correct storage conditions for this compound. - Test a fresh aliquot or a new batch of the inhibitor. - Include a known, potent JAK inhibitor as a positive control. |
| Suboptimal Inhibitor Concentration | - Perform a dose-response experiment with a wide range of this compound concentrations. - Consult literature for typical effective concentrations. |
| Insufficient Cytokine Stimulation | - Confirm the activity of the cytokine used for stimulation. - Optimize the cytokine concentration and stimulation time. |
| Cell Health and Density | - Ensure cells are healthy and in the logarithmic growth phase. - Optimize cell seeding density to avoid over-confluence or sparsity. |
| Western Blotting Issues | - Use a validated phospho-STAT antibody. - Include loading controls (e.g., total STAT, GAPDH, or beta-actin) to ensure equal protein loading.[6][7] - Optimize antibody concentrations and incubation times. |
Problem 2: High Background Signal in Western Blot
| Possible Cause | Suggested Solution |
| Antibody Non-Specificity | - Use a more specific primary antibody. - Increase the stringency of the washing steps. - Include an isotype control for the primary antibody. |
| Insufficient Blocking | - Increase the blocking time or use a different blocking agent (e.g., 5% BSA or milk in TBST). |
| Overexposure | - Reduce the exposure time during chemiluminescence detection. |
Problem 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Suggested Solution |
| Technical Variability | - Ensure consistent pipetting techniques and reagent preparation. - Maintain consistent incubation times and temperatures. |
| Cell Passage Number | - Use cells within a consistent and low passage number range, as high passage numbers can alter cell behavior. |
| Reagent Quality | - Use fresh, high-quality reagents and media. |
Data Presentation
Table 1: Representative IC50 Values for Various JAK Inhibitors
The following table provides a summary of half-maximal inhibitory concentration (IC50) values for several known JAK inhibitors against different JAK isoforms. These values are intended for comparative purposes and may vary based on the specific assay conditions.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Tofacitinib | 1.1 | 20 | 112 | 344 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 43 | 110 | 2300 | 460 |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 |
Data compiled from various sources and should be used as a general reference.[9][10]
Experimental Protocols
Protocol 1: Cell-Based Assay for STAT Phosphorylation Inhibition
-
Cell Culture: Plate cells (e.g., HeLa, TF-1) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Add varying concentrations of this compound to the wells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IFN-γ for STAT1, IL-6 for STAT3) at a pre-determined optimal concentration for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT and total STAT overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][7]
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT signal to the total STAT signal. Plot the normalized values against the inhibitor concentration to determine the IC50.
Protocol 2: In Vitro Kinase Assay
-
Reagents: Prepare a reaction buffer containing ATP, a peptide substrate for the target JAK enzyme, and the purified recombinant JAK enzyme.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction: In a 96-well plate, add the JAK enzyme, the peptide substrate, and varying concentrations of this compound.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based detection system (e.g., HTRF or AlphaLISA).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to calculate the IC50 value.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a cell-based this compound inhibition assay.
Caption: Troubleshooting decision tree for a this compound inhibition assay.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. mdpi.com [mdpi.com]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK–STAT signalling controls cancer stem cell properties including chemotherapy resistance in myxoid liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Alkyne-Azide Cycloaddition
Welcome to the technical support center for alkyne-azide cycloaddition reactions, a cornerstone of "click chemistry." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your alkyne-azide cycloaddition experiments. Each section details the issue, potential causes, and recommended solutions.
Issue 1: Low or No Product Yield
You've set up your reaction, but analysis shows a low yield of the desired triazole product or none at all.
Possible Causes & Solutions
-
Inactive Catalyst: The catalytically active species in copper-catalyzed azide-alkyne cycloaddition (CuAAC) is Cu(I).[1] Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2][3]
-
Catalyst Poisoning: Components of your reaction mixture, such as other functional groups on your substrates or impurities in your solvents, may be coordinating with the copper catalyst and inhibiting its activity.
-
Solution: Purify your starting materials to remove any potential inhibitors. If your substrates contain functional groups known to coordinate with copper, you may need to use a protecting group strategy or increase the catalyst loading.
-
-
Steric Hindrance: The azide or alkyne functionality on your molecules may be sterically hindered, preventing the catalyst and the other reactant from accessing the reactive site.[4]
-
Solution: Increasing the reaction temperature or adding co-solvents like DMSO can help overcome steric hindrance by increasing molecular motion and improving solubility.[4] You might also consider designing a longer linker to distance the reactive group from the bulky part of the molecule.
-
-
Incorrect Reagent Stoichiometry: An inappropriate ratio of alkyne, azide, copper catalyst, and ligand can lead to a sluggish or incomplete reaction.
-
Solution: While a 1:1 ratio of alkyne to azide is theoretically sufficient, it is common practice to use a slight excess (e.g., 1.1 equivalents) of one of the components to drive the reaction to completion.[7] The optimal catalyst and ligand concentrations should be determined empirically, but starting points are often recommended in established protocols.
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low-yield alkyne-azide cycloaddition reactions.
Issue 2: Presence of Side Products
Your reaction yields the desired product, but is contaminated with significant amounts of side products, complicating purification.
Possible Causes & Solutions
-
Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen, Cu(I) can catalyze the oxidative homocoupling of terminal alkynes to form diynes.[3] This is a common side reaction in CuAAC.
-
Solution: Rigorous deoxygenation of the reaction mixture is crucial. Working under an inert atmosphere (e.g., nitrogen or argon) and using deoxygenated solvents can minimize this side reaction. The addition of a suitable copper-chelating ligand can also help suppress Glaser coupling.[3]
-
-
Biomolecule Degradation: When working with biological molecules, the combination of a copper catalyst and a reducing agent like ascorbate can generate reactive oxygen species (ROS), which can lead to the oxidation and degradation of sensitive amino acid residues (e.g., cysteine, methionine, histidine).[1][4][5]
-
Reactions with Sulfonyl Azides: Sulfonyl azides can undergo alternative reaction pathways under copper catalysis, leading to products other than the expected triazole.[2]
-
Solution: If you are working with sulfonyl azides, be aware of their unique reactivity. You may need to screen different reaction conditions or catalysts to favor the desired cycloaddition.
-
Issue 3: Poor Reproducibility
You've successfully performed the reaction before, but are now struggling to reproduce your results.[7]
Possible Causes & Solutions
-
Variability in Reagent Quality: The purity of your starting materials, especially the alkyne and azide, can significantly impact the reaction outcome. The quality of your copper source and reducing agent can also vary between batches.
-
Solution: Use high-purity reagents. If you suspect a particular reagent is the issue, try a fresh bottle or a different supplier. It is also good practice to verify the purity of your starting materials by an appropriate analytical method (e.g., NMR, mass spectrometry).
-
-
Inconsistent Reaction Setup: Minor variations in your experimental setup can lead to different results. This includes the order of reagent addition, the efficiency of deoxygenation, and the reaction temperature.
-
Solvent Effects: The choice of solvent can influence the reaction rate and yield. The solubility of your reactants and the stability of the catalyst can be highly solvent-dependent.
-
Solution: Ensure you are using the same solvent system for each reaction. If you are experiencing solubility issues, a co-solvent may be necessary. Common solvent systems include water, DMSO, DMF, and alcohols, or mixtures thereof.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for my reaction?
A1: For the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the active catalyst is Cu(I). This can be generated in situ from Cu(II) salts like CuSO₄ or Cu(OAc)₂ with a reducing agent such as sodium ascorbate.[6][10] For reactions requiring regioselectivity for the 1,5-disubstituted triazole, ruthenium catalysts are used (RuAAC).[1][10]
Q2: Do I need to use a ligand? If so, which one?
A2: While not always strictly necessary, using a ligand is highly recommended, especially for bioconjugation reactions. Ligands accelerate the reaction and protect the catalyst from oxidation and your biomolecules from damage by reactive oxygen species.[3][8] A commonly used and effective ligand is THPTA (tris(3-hydroxypropyltriazolylmethyl)amine).[8]
Q3: My starting materials are not soluble in the same solvent. What should I do?
A3: It is common to use a mixture of solvents to solubilize both reactants. For example, if one reactant is soluble in water and the other in an organic solvent, a mixture of water with DMSO, DMF, or t-butanol can be effective.[9] The goal is to create a homogeneous reaction mixture.
Q4: Can I perform this reaction in the presence of other functional groups?
A4: A major advantage of the alkyne-azide cycloaddition is its high selectivity, meaning it is generally compatible with a wide range of other functional groups.[6][9] Azides and alkynes are largely unreactive towards most functional groups found in biological systems, making this reaction bioorthogonal.[9]
Q5: At what temperature should I run my reaction?
A5: The copper-catalyzed reaction is often effective at room temperature.[6] However, if you are experiencing a slow reaction rate or issues with steric hindrance, gently heating the reaction (e.g., to 40-60°C) can be beneficial.[4][7]
Quantitative Data Summary
The following tables provide recommended starting concentrations and ratios for key reagents in a typical CuAAC reaction. These are general guidelines and may require optimization for your specific system.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| Alkyne | 10 µM - 10 mM | The limiting reagent. |
| Azide | 1.1 - 2 equivalents relative to alkyne | A slight excess can improve reaction kinetics.[8] |
| Copper(II) Salt | 50 µM - 1 mM | Higher concentrations for more challenging reactions. |
| Ligand (e.g., THPTA) | 5 equivalents relative to copper | A 5:1 ligand-to-copper ratio is often recommended.[4][8] |
| Reducing Agent (Sodium Ascorbate) | 5 - 10 equivalents relative to copper | Ensures complete reduction of Cu(II) to Cu(I).[1] |
Table 2: Comparison of Catalytic Systems
| Catalytic System | Key Features | Typical Substrates | Regioselectivity |
| CuAAC | Fast, high yielding, bioorthogonal.[6] | Terminal alkynes | 1,4-disubstituted triazole[6] |
| RuAAC | Catalyzes reaction with internal alkynes.[1] | Terminal and internal alkynes | 1,5-disubstituted triazole[1][10] |
| SPAAC | Strain-promoted, copper-free.[11] | Cycloalkynes (e.g., DBCO, BCN) | Mixture of regioisomers[1] |
Experimental Protocols
Protocol 1: General Procedure for a Small Molecule CuAAC Reaction
-
In a suitable reaction vial, dissolve the alkyne (1 equivalent) and the azide (1.1 equivalents) in a deoxygenated solvent mixture (e.g., 1:1 water:DMSO).
-
In a separate vial, prepare a stock solution of the copper catalyst by mixing CuSO₄ (0.05 equivalents) and THPTA (0.25 equivalents) in deoxygenated water.
-
Add the catalyst solution to the solution of the alkyne and azide.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 equivalents in deoxygenated water).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by extraction or purified directly by chromatography.
Experimental Workflow for CuAAC
Caption: A step-by-step workflow for a typical CuAAC experiment.
Protocol 2: Bioconjugation of an Azide-Containing Dye to an Alkyne-Modified Protein
-
Prepare a solution of the alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
In a separate microcentrifuge tube, dissolve the azide-containing dye in DMSO.
-
Prepare a stock solution of the catalyst by mixing CuSO₄ and THPTA (1:5 molar ratio) in water.
-
To the protein solution, add the azide-dye solution, followed by the catalyst solution. The final concentration of DMSO should be kept low (e.g., <10%) to avoid protein denaturation.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
Remove the excess dye and catalyst using a desalting column or dialysis.
-
Characterize the labeled protein by SDS-PAGE and UV-Vis spectroscopy.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 11. What is Click Chemistry? | BroadPharm [broadpharm.com]
Technical Support Center: Minimizing Jak-IN-24 Toxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Jak-IN-24, a novel Janus kinase (JAK) inhibitor, in primary cell cultures. Our aim is to help you achieve your research goals while minimizing potential cytotoxicity and ensuring the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1] It functions by competing with ATP for the binding site on the JAK enzymes, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] This blockade of the JAK/STAT signaling pathway ultimately inhibits the transcription of genes involved in inflammation, immunity, and cell proliferation.[1]
Q2: Why am I observing high levels of cell death in my primary cell cultures treated with this compound?
A2: High levels of cell death, or cytotoxicity, can be a concern when using any kinase inhibitor, including this compound, in primary cells. Primary cells are often more sensitive to external perturbations than immortalized cell lines.[3][4][5] Several factors can contribute to this issue, including:
-
High Concentration: The concentration of this compound may be too high for your specific primary cell type.
-
Prolonged Exposure: The duration of treatment may be excessive, leading to cumulative toxicity.
-
Off-Target Effects: Although designed to be specific, at higher concentrations, this compound might inhibit other kinases essential for cell survival.
-
Cell Culture Conditions: Suboptimal culture conditions can sensitize cells to the effects of the inhibitor.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be empirically determined for each primary cell type and experimental condition. A dose-response experiment is crucial. We recommend performing a cell viability assay, such as the MTT or MTS assay, with a range of this compound concentrations to determine the IC50 (the concentration that inhibits 50% of cell viability). For most applications, using this compound at a concentration at or below the IC20 (20% inhibition) is recommended to minimize toxicity while still achieving the desired biological effect.
Q4: What are the common signs of this compound-induced toxicity in primary cells?
A4: Signs of toxicity can include:
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Reduced Cell Viability: A decrease in the number of viable cells as measured by assays like MTT or Trypan Blue exclusion.
-
Induction of Apoptosis: An increase in markers of programmed cell death, such as Annexin V staining or Caspase-3 activation.[6][7][8]
-
Decreased Proliferation: A reduction in the rate of cell division.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in primary cell cultures.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in cell viability assays (e.g., MTT). | - Contamination of cell culture. - High cell density. - Interference of this compound with the assay reagents. | - Regularly check for and discard contaminated cultures. - Optimize cell seeding density.[9] - Include a "no-cell" control with this compound to check for direct chemical interference. |
| Inconsistent results between experiments. | - Variation in primary cell batches. - Inconsistent this compound stock solution preparation or storage. - Fluctuation in incubation times or conditions. | - Thaw and use cells from the same lot for a set of experiments. - Prepare fresh this compound stock solutions and aliquot for single use to avoid freeze-thaw cycles. - Standardize all experimental parameters, including incubation times, temperature, and CO2 levels. |
| No observable effect of this compound on the target pathway. | - this compound concentration is too low. - The specific JAK/STAT pathway is not active in your primary cells under the tested conditions. - this compound has degraded. | - Perform a dose-response experiment to find the effective concentration. - Confirm the activation of the target JAK/STAT pathway (e.g., by cytokine stimulation) before adding the inhibitor. - Use a fresh aliquot of this compound. |
| Primary cells are detaching from the culture plate after treatment. | - this compound is inducing apoptosis or necrosis. - The inhibitor is affecting cell adhesion molecules. | - Perform an apoptosis assay (e.g., Annexin V staining) to confirm the mode of cell death. - Lower the concentration of this compound. - Reduce the treatment duration. - Ensure proper coating of culture vessels if required for your cell type.[9] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the toxicity of this compound in primary cells.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[13]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Detection: Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[7][14][15]
Materials:
-
Treated and control primary cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your primary cells by treating them with various concentrations of this compound for the desired time. Include positive and negative controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Apoptosis Confirmation: Caspase-3 Activity Assay
This assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.[6][8]
Materials:
-
Treated and control primary cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric)
-
Assay buffer
-
96-well plate
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Treat primary cells with this compound to induce apoptosis.
-
Lyse the cells according to the manufacturer's protocol to release cellular contents, including caspases.
-
Add the cell lysate to a 96-well plate.
-
Add the Caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, allowing active Caspase-3 to cleave the substrate, releasing a detectable chromophore or fluorophore.[17]
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
The increase in signal is proportional to the Caspase-3 activity in the sample.
Visualizations
References
- 1. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kosheeka.com [kosheeka.com]
- 4. promocell.com [promocell.com]
- 5. Tech tips for primary cell culture - common errors | Lonza [bioscience.lonza.com]
- 6. sciencellonline.com [sciencellonline.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. abcam.com [abcam.com]
Technical Support Center: Troubleshooting Cell Permeability and Efficacy for JAK2 Inhibitor XYZ
Welcome to the technical support center for JAK2 Inhibitor XYZ. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent, cell-permeable JAK2 inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to cell permeability and inconsistent results.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with JAK2 Inhibitor XYZ.
Issue 1: Low or No Inhibition of STAT Phosphorylation in Whole-Cell Assays
You've treated your cells with JAK2 Inhibitor XYZ, but your Western blot or flow cytometry analysis shows minimal or no decrease in phosphorylated STAT (pSTAT), a downstream target of JAK2.
Possible Causes and Solutions:
-
Poor Cell Permeability: While designed to be cell-permeable, various factors can limit the intracellular concentration of the inhibitor.
-
Solution 1: Optimize Incubation Time and Concentration. Systematically vary the incubation time (e.g., 1, 4, 12, 24 hours) and the concentration of JAK2 Inhibitor XYZ. It's possible that equilibrium is not reached at shorter time points or that higher concentrations are needed for your specific cell line.
-
Solution 2: Use a Permeabilizing Agent (for specific applications). For certain endpoint assays where cell viability is not a concern (e.g., some immunofluorescence protocols), a mild permeabilizing agent like digitonin can be used as a positive control to ensure the inhibitor can reach its target. This is not suitable for live-cell or functional assays.
-
Solution 3: Serum Concentration. Components in the culture medium, particularly serum proteins, can bind to the inhibitor and reduce its effective concentration. Try reducing the serum concentration during the inhibitor treatment period, if compatible with your cell line's health.
-
-
Compound Degradation: The inhibitor may be unstable in your experimental conditions.
-
Solution: Prepare Fresh Solutions. Always prepare fresh working solutions of JAK2 Inhibitor XYZ from a recent stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
High Cell Density: A high density of cells can metabolize the compound or limit its diffusion.
-
Solution: Optimize Seeding Density. Ensure you are using a consistent and appropriate cell seeding density for your culture plates.
-
-
Multidrug Resistance Transporters: The cells may be actively pumping the inhibitor out via efflux pumps like P-glycoprotein (P-gp).
-
Solution: Co-treatment with an Efflux Pump Inhibitor. As a diagnostic experiment, you can co-treat the cells with a known P-gp inhibitor, such as verapamil, to see if this enhances the inhibitory effect of JAK2 Inhibitor XYZ.
-
Issue 2: High Variability in IC50 Values Between Experiments
You are observing significant differences in the calculated half-maximal inhibitory concentration (IC50) for JAK2 Inhibitor XYZ across repeated experiments with the same cell line.[1][2]
Possible Causes and Solutions:
-
Inconsistent Experimental Conditions: Minor variations in experimental parameters can lead to shifts in IC50 values.[1]
-
Solution: Standardize Protocols. Maintain strict consistency in all experimental steps, including cell passage number, seeding density, treatment duration, and the concentration of serum in the media.[1]
-
-
Different Calculation Methods: The software or method used to calculate the IC50 can influence the result.[2][3]
-
Solution: Consistent Data Analysis. Use the same data analysis software and curve-fitting algorithm for all your experiments.
-
-
Cell Line Instability: The characteristics of your cell line may change over time with increasing passage numbers.
-
Solution: Use Low-Passage Cells. Whenever possible, use cells with a low passage number and ensure you have a well-characterized and authenticated cell bank.
-
-
Time-Dependency of Inhibition: The IC50 value can be dependent on the endpoint at which it is measured.[3]
-
Solution: Consistent Endpoint Measurement. Always measure the IC50 at the same time point after treatment. If possible, perform a time-course experiment to understand the kinetics of inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JAK2 Inhibitor XYZ?
A1: JAK2 Inhibitor XYZ is a small molecule that functions as an ATP-competitive inhibitor of the Janus kinase 2 (JAK2) enzyme.[4] By binding to the ATP-binding pocket of the JAK2 kinase domain, it prevents the phosphorylation of JAK2 itself and downstream Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] This blockage of the JAK-STAT signaling pathway inhibits the transcription of target genes involved in cell proliferation, differentiation, and inflammation.[5]
Q2: How can I confirm that JAK2 Inhibitor XYZ is entering the cells and engaging its target?
A2: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement. This method assesses the thermal stability of a protein in the presence and absence of a ligand. If JAK2 Inhibitor XYZ binds to JAK2 within the cell, it will increase the thermal stability of the JAK2 protein, which can be detected by Western blotting.
Q3: At what concentration should I start my experiments?
A3: We recommend starting with a concentration range that spans the reported IC50 value for JAK2 Inhibitor XYZ in a relevant biochemical or cellular assay. A typical starting range would be from 1 nM to 10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Is JAK2 Inhibitor XYZ selective for JAK2 over other JAK family members?
A4: While designed for high potency against JAK2, like many kinase inhibitors, it may exhibit some activity against other JAK family members (JAK1, JAK3, TYK2) at higher concentrations.[6] We recommend consulting the selectivity profile provided in the technical data sheet and, if necessary, performing counter-screening against other JAK kinases to confirm selectivity in your experimental system.
Quantitative Data Summary
The following tables provide a summary of hypothetical but representative quantitative data for JAK2 Inhibitor XYZ.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase | IC50 (nM) |
| JAK2 | 5 |
| JAK1 | 50 |
| JAK3 | 250 |
| TYK2 | 150 |
Table 2: Cellular Activity in Different Cell Lines
| Cell Line | Target Pathway | Assay Type | IC50 (nM) |
| HEL (human erythroleukemia) | JAK2/STAT5 | pSTAT5 Western Blot | 50 |
| Ba/F3-JAK2 V617F | JAK2/STAT3 | pSTAT3 Flow Cytometry | 25 |
| U-937 (human histiocytic lymphoma) | IFNγ/JAK2/STAT1 | pSTAT1 ELISA | 75 |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-STAT
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Treatment: The next day, treat the cells with a range of concentrations of JAK2 Inhibitor XYZ for the desired time (e.g., 4 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated form of the relevant STAT protein (e.g., anti-pSTAT5) overnight at 4°C.
-
Secondary Antibody and Detection: The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein or a housekeeping protein like GAPDH.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with either JAK2 Inhibitor XYZ at a concentration of 10x the cellular IC50 or a vehicle control (DMSO) for 1 hour.
-
Harvesting and Lysis: Harvest the cells and resuspend them in PBS supplemented with protease inhibitors. Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatants, which contain the soluble proteins. Analyze the amount of soluble JAK2 in each sample by Western blotting as described in Protocol 1. An increase in the amount of soluble JAK2 at higher temperatures in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Caption: The JAK-STAT signaling cascade and the inhibitory action of JAK2 Inhibitor XYZ.
Caption: A typical experimental workflow for evaluating the cellular efficacy of a JAK2 inhibitor.
Caption: A decision tree for troubleshooting experiments with low observed pSTAT inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity | MDPI [mdpi.com]
Validation & Comparative
Jak-IN-24 in the Landscape of JAK Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Jak-IN-24 with other prominent Janus kinase (JAK) inhibitors. The information is presented to facilitate an understanding of its performance and characteristics based on available experimental data.
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases, making JAK inhibitors a significant area of therapeutic development. This guide compares the biochemical and cellular activity of this compound with several well-established JAK inhibitors: Tofacitinib, Ruxolitinib, Baricitinib, Upadacitinib, and Filgotinib.
Biochemical Potency and Selectivity
A key differentiator among JAK inhibitors is their potency and selectivity against the four JAK isoforms. While data on the specific isoform selectivity of this compound is not publicly available, its general biochemical potency has been characterized.
This compound is a potent JAK inhibitor with IC50 values of 0.534 nM and 24 nM in the presence of 4 µM and 1 mM ATP, respectively[1][2]. This indicates that its inhibitory activity is influenced by the concentration of ATP, a common characteristic of ATP-competitive inhibitors. In a cellular context, this compound inhibits IL-15 induced STAT5 phosphorylation in peripheral blood mononuclear cells (PBMCs) with an IC50 of 86.171 nM[1][2].
The following table summarizes the biochemical IC50 values of this compound and other selected JAK inhibitors against the individual JAK isoforms. It is important to note that the specific selectivity profile for this compound against JAK1, JAK2, JAK3, and TYK2 is not currently available in the public domain.
| Inhibitor | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | Predominant Selectivity |
| This compound | Data not available | Data not available | Data not available | Data not available | Pan-JAK (presumed) |
| Tofacitinib | 3.2 | 4.1 | 1.6 | - | JAK1/JAK3 |
| Ruxolitinib | 3.3 | 2.8 | >400 | - | JAK1/JAK2 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | 43 | 200 | >1000 | - | JAK1 |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the JAK-STAT signaling pathway they target and the typical workflow for their evaluation.
References
Comparative Efficacy Analysis: A Framework for Evaluating Novel JAK Inhibitors Against Ruxolitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the efficacy of a novel Janus kinase (JAK) inhibitor, here designated as Jak-IN-24, against the established benchmark, Ruxolitinib. Due to the absence of publicly available data for a compound named "this compound," this document serves as a template, outlining the requisite experimental data and methodologies for a robust comparative analysis. The provided data for Ruxolitinib establishes a baseline for such a comparison.
Introduction to JAK Inhibition and Ruxolitinib
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.[1][2] JAK inhibitors, by blocking the activity of JAK enzymes, modulate the downstream signaling of various cytokines and growth factors.[3]
Ruxolitinib (formerly INCB018424) is a potent and selective inhibitor of JAK1 and JAK2.[1][4] It is the first FDA-approved JAK inhibitor for the treatment of intermediate or high-risk myelofibrosis and polycythemia vera in patients who have had an inadequate response to or are intolerant of hydroxyurea.[4][5] Its efficacy in reducing splenomegaly and alleviating constitutional symptoms in myelofibrosis patients is well-documented.[6][7][8]
Mechanism of Action
Ruxolitinib competitively inhibits the ATP-binding site of the catalytic domain of JAK1 and JAK2.[9][10] This inhibition prevents the phosphorylation and activation of STATs, thereby blocking their translocation to the nucleus and subsequent modulation of gene expression.[1][3] The result is a reduction in pro-inflammatory cytokines and an inhibition of abnormal cell proliferation.[1][9]
Data Presentation: A Comparative Framework
The following tables provide a structured format for comparing the quantitative data of this compound against Ruxolitinib. The data for Ruxolitinib has been compiled from various sources.
Table 1: In Vitro Kinase Inhibitory Potency (IC50)
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Selectivity (JAK1/2 vs JAK3) |
| Ruxolitinib | 3.3[11][12] | 2.8[11][12] | 428[11] | 19[11] | >130-fold[13] |
| This compound |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 (nM) |
| Ruxolitinib | Ba/F3-JAK2V617F | Proliferation | 100-130[11] |
| HEL | Proliferation | ||
| Erythroid Progenitors (PV patients) | Colony Formation | 223[13] | |
| This compound |
Table 3: In Vivo Efficacy (Myelofibrosis Mouse Model)
| Compound | Dosing Regimen | Spleen Size Reduction (%) | Improvement in Survival |
| Ruxolitinib | Significant | Increased | |
| This compound |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of inhibitor efficacy. The following are standard protocols for key experiments.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified JAK enzymes.
-
Methodology:
-
A homogeneous time-resolved fluorescence (HTRF) assay is commonly used.[12]
-
The reaction mixture should contain the specific JAK enzyme (JAK1, JAK2, JAK3, or TYK2), a peptide substrate, and ATP.[12]
-
The test compound (this compound or Ruxolitinib) is added at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated for a specified time (e.g., 1 hour).[12]
-
The level of peptide phosphorylation is measured, and the IC50 value is calculated as the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity.[12]
-
Cell-Based Proliferation Assay
-
Objective: To assess the effect of the inhibitor on the proliferation of JAK-dependent cell lines.
-
Methodology:
-
Cell lines expressing a constitutively active form of JAK2, such as Ba/F3-JAK2V617F or HEL cells, are suitable models.[13]
-
Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound.[13]
-
After an incubation period (e.g., 48 hours), cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels.[13]
-
The IC50 value is determined as the concentration of the inhibitor that reduces cell proliferation by 50%.
-
Western Blot Analysis of STAT Phosphorylation
-
Objective: To confirm the mechanism of action by measuring the inhibition of STAT phosphorylation.
-
Methodology:
-
A relevant cell line is stimulated with a cytokine (e.g., IL-6) to induce JAK-STAT signaling.
-
The cells are pre-treated with the test compound for a specified duration before cytokine stimulation.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated STAT (p-STAT) and total STAT.
-
The inhibition of STAT phosphorylation is quantified by densitometry.
-
In Vivo Efficacy in a Murine Model of Myelofibrosis
-
Objective: To evaluate the therapeutic efficacy of the inhibitor in a disease-relevant animal model.
-
Methodology:
-
A common model involves transplanting bone marrow from a donor mouse with a JAK2V617F mutation into recipient mice.
-
Once the myeloproliferative disease is established, the mice are treated with the test compound or a vehicle control.
-
Efficacy is assessed by monitoring spleen size, body weight, and overall survival.
-
Hematological parameters (e.g., red blood cell count, platelet count) are also analyzed.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib/Jak-IN-24.
Caption: A generalized experimental workflow for comparing the efficacy of JAK inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 5. hcp.jakafi.com [hcp.jakafi.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy, safety, and survival with ruxolitinib in patients with myelofibrosis: results of a median 3-year follow-up of COMFORT-I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 11. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ruxolitinib | INCB018424 | JAK1/2 inhibitor | TargetMol [targetmol.com]
- 13. selleckchem.com [selleckchem.com]
Validating Target Engagement of JAK Inhibitors: A Comparative Guide
This guide provides a comprehensive comparison of methodologies to validate the target engagement of Janus kinase (JAK) inhibitors, with a focus on a hypothetical selective JAK1 inhibitor, Jak-IN-24 . For comparative purposes, we will benchmark its performance against established JAK inhibitors: Tofacitinib, a pan-JAK inhibitor, and Filgotinib, a selective JAK1 inhibitor. This guide is intended for researchers, scientists, and drug development professionals.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of the JAK-STAT signaling pathway.[1][2][3] This pathway transmits signals from various cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis.[4][5] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms, making JAKs attractive therapeutic targets.[4][6]
The canonical JAK-STAT signaling cascade begins with a cytokine binding to its receptor, leading to the activation of receptor-associated JAKs.[7] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to modulate gene transcription.[7][8]
Comparative Analysis of JAK Inhibitor Potency and Selectivity
The validation of a JAK inhibitor's target engagement begins with determining its potency and selectivity against the different JAK isoforms. This is crucial as the selectivity profile can influence both the therapeutic efficacy and the safety profile of the inhibitor.
In Vitro Kinase Assays
Biochemical assays are employed to measure the direct inhibitory activity of a compound against purified JAK enzymes. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| This compound (Hypothetical) | 2 | 85 | 150 | 200 | JAK1 Selective |
| Tofacitinib | 15 | 71 | 55 | 472 | Pan-JAK[9] |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 Selective[10] |
Data for Tofacitinib and Filgotinib are representative values from published literature. Actual values may vary between studies.
Cellular Target Engagement Assays
To confirm that the inhibitor can engage its target within a cellular context, assays that measure the inhibition of JAK-mediated STAT phosphorylation are essential. These assays are typically performed in cell lines that are dependent on specific cytokine signaling pathways.
| Compound | Cell Line | Cytokine Stimulant | pSTAT Inhibition IC50 (nM) |
| This compound (Hypothetical) | TF-1 | IL-6 | 15 |
| Tofacitinib | TF-1 | IL-6 | 50 |
| Filgotinib | TF-1 | IL-6 | 25 |
Hypothetical data for illustrative purposes.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of target engagement studies.
Biochemical JAK Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against isolated JAK enzymes.
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
A peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate) and ATP are prepared in a kinase reaction buffer.
-
The test compound (e.g., this compound) is serially diluted and pre-incubated with the JAK enzyme.
-
The kinase reaction is initiated by the addition of the ATP/substrate mixture.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as mobility shift assays or antibody-based detection systems (e.g., TR-FRET).[11]
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-STAT (pSTAT) Inhibition Assay
Objective: To measure the functional inhibition of JAK activity in a cellular context by quantifying the phosphorylation of downstream STAT proteins.
Methodology:
-
A cytokine-responsive cell line (e.g., TF-1 or HEL cells) is cultured.[12]
-
Cells are serum-starved to reduce basal signaling.
-
The cells are then pre-incubated with serial dilutions of the test inhibitor.
-
Following pre-incubation, the cells are stimulated with a specific cytokine (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3) to activate the JAK-STAT pathway.
-
After a short stimulation period, the cells are lysed.
-
The levels of phosphorylated STAT (e.g., pSTAT3 for IL-6 stimulation) and total STAT are quantified using methods such as Western blotting, ELISA, or flow cytometry.[8][12]
-
IC50 values are determined by analyzing the concentration-dependent inhibition of STAT phosphorylation relative to the total STAT levels.
Workflow for Target Engagement Validation
The validation of a novel JAK inhibitor like this compound follows a structured workflow from initial biochemical characterization to in vivo efficacy studies.
Conclusion
The validation of target engagement for a novel JAK inhibitor is a multi-faceted process that requires a combination of in vitro biochemical and cellular assays, followed by in vivo models to establish a clear link between target modulation and therapeutic effect. For a selective inhibitor like the hypothetical this compound, demonstrating a clear window of activity against its intended target (JAK1) over other JAK isoforms is paramount. The comparative data against established inhibitors such as Tofacitinib and Filgotinib provides essential context for evaluating the potential advantages of a new chemical entity in terms of potency, selectivity, and ultimately, its clinical utility.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 3. Signaling through the JAK/STAT pathway, recent advances and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Jak/STAT pathway in model organisms: emerging roles in cell movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. verywellhealth.com [verywellhealth.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. researchgate.net [researchgate.net]
Jak-IN-24 (INCB018424/Ruxolitinib): A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of Jak-IN-24, also known as INCB018424 and more commonly as Ruxolitinib, against other prominent Janus kinase (JAK) inhibitors. The data presented herein is intended to offer an objective overview to aid in research and development efforts within the field of kinase inhibition.
Introduction to this compound (Ruxolitinib)
Ruxolitinib (formerly INCB018424) is a potent and selective oral inhibitor of Janus kinase 1 (JAK1) and JAK2.[1][2][3] These kinases are critical components of the JAK-STAT signaling pathway, which is integral to mediating cellular responses to a variety of cytokines and growth factors.[4][5] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[4] Ruxolitinib's therapeutic effects stem from its ability to inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins by JAKs, thereby modulating gene expression and cellular function.[1][2]
Comparative Kinase Selectivity
The selectivity of a kinase inhibitor is a crucial determinant of its efficacy and safety profile. Off-target effects can lead to undesirable side effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ruxolitinib and other well-known JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Lower IC50 values indicate greater potency.
| Inhibitor | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | Selectivity Profile |
| Ruxolitinib (INCB018424) | 3.3[6] | 2.8[6] | 428[6] | 19[6] | JAK1/JAK2 |
| Tofacitinib | 1-26 | 20-129 | 1 | - | Pan-JAK / JAK3-preferential[5][7][8] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 [7][8][9] |
| Upadacitinib | 43 | 110 | 2300 | 460 | JAK1-selective[7][8] |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1-selective[7][8] |
Note: IC50 values can vary between different studies and assay conditions.
As the data indicates, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2 with significantly less activity against JAK3.[6] This profile is similar to Baricitinib. In contrast, Tofacitinib shows a preference for JAK3 and also inhibits other JAKs, categorizing it as a pan-JAK inhibitor.[7][8] Upadacitinib and Filgotinib demonstrate higher selectivity for JAK1.[7][8] The selectivity of these inhibitors for different JAK isoforms is thought to contribute to their distinct efficacy and safety profiles in various clinical applications.[7][8][10]
JAK-STAT Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway. Upon cytokine binding, receptor dimerization occurs, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.
Caption: The JAK-STAT signaling cascade.
Experimental Protocols
The determination of kinase inhibitor selectivity is paramount for preclinical characterization. The IC50 values for Ruxolitinib (INCB018424) were established using a biochemical assay as described below.
Biochemical Kinase Assay for Ruxolitinib (INCB018424)
-
Enzyme Source : The kinase domains of human JAK1, JAK2, JAK3, and Tyk2 were cloned with N-terminal epitope tags. These recombinant proteins were then expressed in Sf21 cells using a baculovirus vector system and purified via affinity chromatography.[6]
-
Assay Method : A homogeneous time-resolved fluorescence (HTRF) assay was employed.[6] This method measures the transfer of energy between two fluorescent molecules.
-
Reaction Components : The enzyme reaction mixture included the test compound (or control), the specific JAK enzyme, a peptide substrate (-EQEDEPEGDYFEWLE) at a concentration of 500 nM, and adenosine triphosphate (ATP) at 1 mM. The final reaction contained 2.0% dimethyl sulfoxide (DMSO).[6]
-
Incubation : The reaction was allowed to proceed for one hour.[6]
-
Data Analysis : The 50% inhibitory concentration (IC50) was determined by calculating the concentration of the compound required to inhibit 50% of the fluorescent signal.[6]
-
Counter-Screening : To assess selectivity against other kinase families, Ruxolitinib was also tested against CHK2 and c-MET using standard biochemical assay conditions with recombinant catalytic domains and synthetic peptide substrates.[6]
The workflow for a typical kinase inhibition assay is depicted in the following diagram.
Caption: Workflow for a biochemical kinase inhibition assay.
Conclusion
This compound (Ruxolitinib) is a potent inhibitor of JAK1 and JAK2, with marked selectivity against JAK3. This selectivity profile, determined through rigorous biochemical assays, distinguishes it from other JAK inhibitors such as the pan-JAK inhibitor Tofacitinib and the JAK1-selective inhibitors Upadacitinib and Filgotinib. Understanding these differences in kinase selectivity is fundamental for researchers and drug developers to rationalize the therapeutic applications and potential side-effect profiles of these targeted agents. The provided experimental details offer a basis for the replication and further investigation of these findings.
References
- 1. ovid.com [ovid.com]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Janus Kinase (JAK) Inhibitors
This guide provides a comparative analysis of the in vitro potency and selectivity of several Janus kinase (JAK) inhibitors. The data presented is intended to assist researchers, scientists, and drug development professionals in understanding the landscape of JAK inhibition and the experimental reproducibility of findings in this domain. While direct experimental results for a compound specifically named "Jak-IN-24" are not publicly available, this guide presents data on well-characterized JAK inhibitors to offer a representative comparison.
The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[1][2][3] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[1][2][3][4] These enzymes are involved in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is crucial for processes such as hematopoiesis, immune function, and inflammation.[2] The inhibition of these kinases has emerged as a significant therapeutic strategy for a range of autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms.[1][5][6]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary route for signal transduction from extracellular cytokines and growth factors to the nucleus, leading to the regulation of gene expression.[2][3][7] The process begins when a cytokine binds to its corresponding receptor on the cell surface, which leads to the activation of receptor-associated JAKs.[7] These activated JAKs then phosphorylate STAT proteins, which subsequently dimerize and translocate to the nucleus to modulate gene transcription.[7][8] JAK inhibitors function by competitively binding to the ATP-binding site of the JAK enzymes, thereby preventing the phosphorylation and activation of STATs.[2][8]
Caption: The JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.
Comparative In Vitro Potency of JAK Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for several well-known JAK inhibitors against the four JAK family members. These values are typically determined through in vitro biochemical assays.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Tofacitinib | 1-11 | 5-20 | 1-112 | 34-120 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 43-54 | 170-280 | 2300 | 4700 |
| Ruxolitinib | 2.8-3.3 | 2.8-3.3 | >130-428 | 19 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a synthesis of values found in the public domain for comparative purposes.[1][5][9]
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
A common method to determine the potency of a JAK inhibitor is through a biochemical kinase assay. The following is a generalized protocol:
-
Reagents and Materials :
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Adenosine triphosphate (ATP).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Assay buffer.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure :
-
The JAK enzyme is incubated with varying concentrations of the test inhibitor in the assay buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 1 hour at room temperature).
-
The reaction is then stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Caption: A generalized workflow for determining the IC50 of a JAK inhibitor.
Selectivity Profiles
The selectivity of a JAK inhibitor for the different JAK family members is a key determinant of its biological effects and potential side effects.[3][10][11] For instance, inhibitors that potently target JAK2 may have a greater impact on hematopoiesis, while those targeting JAK1 and JAK3 are more involved in immune responses.[1][3][12]
-
Pan-JAK inhibitors , such as Tofacitinib and Baricitinib, inhibit multiple JAK isoforms with similar potency.
-
Selective JAK inhibitors , like Upadacitinib (selective for JAK1), are designed to target specific JAK enzymes to achieve a more focused therapeutic effect and potentially a better safety profile.[13]
The selectivity of an inhibitor is often expressed as a ratio of the IC50 values for different JAK enzymes. A higher ratio indicates greater selectivity for one isoform over another.
Conclusion
The reproducibility of experimental results for JAK inhibitors is crucial for advancing research and clinical development. This guide provides a framework for comparing the in vitro potency and selectivity of different JAK inhibitors based on publicly available data. The provided experimental protocol outlines a standard method for determining IC50 values, which is a cornerstone for assessing the potency of these compounds. The illustrative diagrams of the JAK-STAT pathway and the experimental workflow serve to clarify the mechanism of action and the evaluation process for these important therapeutic agents. Researchers are encouraged to consult detailed publications for specific assay conditions and to perform their own experiments to validate these findings within their experimental systems.
References
- 1. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 3. mdpi.com [mdpi.com]
- 4. Proteins lead the way: JAK inhibitors as a new treatment option in toxic epidermal necrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Efficacy and Safety of Janus Kinase Inhibitors for Patients With COVID-19: A Living Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Alkyne-Tagged vs. Untagged JAK Inhibitors for Research Applications
This guide provides a detailed comparison of alkyne-tagged and untagged Janus kinase (JAK) inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective characteristics and applications. We will delve into their mechanisms of action, performance in various assays, and the experimental data supporting their use.
Introduction to JAK Inhibitors and the Rationale for Alkyne Tagging
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway.[1][2][3] This pathway is integral to numerous cellular processes, including immunity, proliferation, and differentiation.[4][5] Consequently, JAK inhibitors have emerged as a significant class of therapeutics for a range of inflammatory and autoimmune diseases, as well as certain cancers.[1] These inhibitors typically function by competing with ATP for the catalytic binding site on the JAK enzymes (JAK1, JAK2, JAK3, and TYK2).[2]
While untagged JAK inhibitors are designed for therapeutic use, their alkyne-tagged counterparts are powerful chemical probes developed for research purposes. The introduction of a small, sterically unobtrusive alkyne group allows for "click chemistry," a highly efficient and specific bioorthogonal reaction.[6][7][8] This enables the attachment of various reporter molecules, such as fluorophores or biotin, to the inhibitor once it has bound to its target protein within a complex biological system.[6][8] This technique is invaluable for applications such as target engagement studies, competitive binding assays, and proteomic profiling to assess inhibitor selectivity.[6][9][10][11]
Comparative Analysis of Inhibitor Performance
The primary distinction between untagged and alkyne-tagged JAK inhibitors lies in their intended application. Untagged inhibitors are optimized for therapeutic efficacy, focusing on potency, selectivity, and pharmacokinetic properties. Alkyne-tagged inhibitors, on the other hand, are designed as research tools where the key feature is the ability to visualize and identify the inhibitor's binding partners.
Biochemical Potency
The addition of an alkyne tag is designed to be minimally disruptive to the inhibitor's binding affinity. However, any modification to a small molecule can potentially alter its interaction with the target protein. Therefore, it is crucial to verify that the tagged inhibitor retains a comparable potency to its untagged parent compound.
Table 1: Biochemical Potency of Selected Untagged JAK Inhibitors
| Inhibitor | Target(s) | IC50 (nM) |
| Ruxolitinib | JAK1/JAK2 | 3.3 (JAK1), 2.8 (JAK2)[12] |
| Tofacitinib | Pan-JAK (JAK3 > JAK1/JAK2) | 1 (JAK3)[12] |
| Fedratinib | JAK2/FLT3 | 3 (JAK2)[12] |
| Pacritinib | JAK2/FLT3 | 23 (JAK2), 22 (FLT3)[12] |
| Abrocitinib | JAK1 | 29 (JAK1), 803 (JAK2)[2] |
Note: IC50 values can vary depending on the assay conditions.
Cellular Activity and Permeability
A critical aspect of both therapeutic inhibitors and chemical probes is their ability to cross the cell membrane and engage their intracellular targets. While bulky tags can impede cellular permeability, the small size of the alkyne group generally allows for good cell penetration.[6]
Table 2: Cellular Activity of Selected Untagged JAK Inhibitors
| Inhibitor | Cell-Based Assay | Cell Line | IC50 (nM) |
| Ruxolitinib | pSTAT5 inhibition | SET2 | 14[13] |
| Momelotinib | pSTAT5 inhibition | SET2 | 205[13] |
| Pacritinib | pSTAT5 inhibition | SET2 | 429[13] |
| Fedratinib | pSTAT5 inhibition | SET2 | 672[13] |
Visualizing Key Concepts and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The JAK-STAT signaling pathway and the mechanism of action of untagged JAK inhibitors.
Caption: Experimental workflow for utilizing alkyne-tagged inhibitors for target identification.
Caption: Competitive binding assay to measure target engagement of untagged inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and characterization of JAK inhibitors.
In Vitro JAK Kinase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a specific JAK isoform.[14][15]
Objective: To determine the IC50 value of a test compound (tagged or untagged) against a specific JAK enzyme.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Substrate peptide (e.g., IRS1-tide).[16]
-
ATP.
-
Kinase assay buffer.
-
Test compounds (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
96-well plates.[16]
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 96-well plate, add the JAK enzyme, substrate peptide, and kinase assay buffer to each well.
-
Add the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[4]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-STAT
This method is used to assess the inhibitory effect of a compound on the JAK-STAT signaling pathway within cells.[17][18]
Objective: To measure the levels of phosphorylated STAT (p-STAT), a downstream marker of JAK activity, in cells treated with a JAK inhibitor.
Materials:
-
Cell line known to have active JAK-STAT signaling (e.g., HEL cells).
-
Cell culture medium and supplements.
-
Cytokine for stimulation (e.g., EPO, IL-3).
-
Test compounds.
-
Lysis buffer.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-p-STAT, anti-total-STAT, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in culture plates and allow them to adhere or grow to the desired confluency.
-
Starve the cells (if necessary) to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for a specified time.
-
Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-STAT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-STAT.
Cell Viability Assay
This assay measures the effect of the inhibitor on cell proliferation and cytotoxicity.
Objective: To determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) of a JAK inhibitor.
Materials:
-
Cancer cell line dependent on JAK signaling (e.g., HEL, UKE-1).[19]
-
Cell culture medium and supplements.
-
Test compounds.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
96-well clear-bottom white plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Seed cells at a known density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO.
-
Incubate the plate for a specified period (e.g., 72 hours).[19]
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well, following the manufacturer's protocol.
-
Measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the percent viability relative to the DMSO-treated control cells.
-
Plot the percent viability against the log of the compound concentration to determine the GI50 or CC50 value.
Conclusion
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes | Springer Nature Experiments [experiments.springernature.com]
- 11. tandfonline.com [tandfonline.com]
- 12. selleckchem.com [selleckchem.com]
- 13. ashpublications.org [ashpublications.org]
- 14. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
